molecular formula C20H37O5P B109563 Palmitoleoyl 3-carbacyclic Phosphatidic Acid

Palmitoleoyl 3-carbacyclic Phosphatidic Acid

Cat. No.: B109563
M. Wt: 388.5 g/mol
InChI Key: IAGUMCXYAAGWJD-FPLPWBNLSA-N
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Description

Cyclic phosphatidic acids (cPAs) are naturally occurring analogs of lysophosphatidic acid (LPA) in which the sn-2 hydroxy group forms a 5-membered ring with the sn-3 phosphate. Carba-derivatives of cPA (ccPA) are modified at the sn-2 (2-ccPA) or sn-3 (3-ccPA) linkage, preventing the opening of cPA to produce lysophosphatidic acid (LPA). Palmitoleoyl 3-carbacyclic phosphatidic acid (3-ccPA 16:1) is a cyclic LPA analog that contains the 16:1 fatty acid, palmitoleate, at the sn-1 position of the glycerol backbone. At 25 μM, it inhibits the transcellular migration of MM1 cells across mesothelial cell monolayers in response to fetal bovine serum (86.9%) or LPA (99.9%) without affecting proliferation. 3-ccPA 16:1 significantly inhibits autotaxin (IC50 = 620 nM), an enzyme that is important in cancer cell survival, growth, migration, invasion and metastasis. When delivered intraperitoneally, 3-ccPA 16:1 significantly reduces the number of lung metastases formed in mice injected with B16F10 melanoma cells in the tail vein.

Properties

IUPAC Name

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGUMCXYAAGWJD-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of 3-ccPA 16:1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-carba-cyclic-phosphatidic acid 16:1 (3-ccPA 16:1) is a synthetic analog of cyclic phosphatidic acid (cPA) with significant potential in cancer research and drug development. Its primary mechanism of action is the potent and selective inhibition of autotaxin (ATX), a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). By downregulating LPA production, 3-ccPA 16:1 effectively mitigates LPA-driven cancer cell proliferation, invasion, and metastasis. This technical guide provides a comprehensive overview of the biochemical properties of 3-ccPA 16:1, including its inhibitory effects on autotaxin, its impact on cancer cell behavior, and detailed experimental protocols for its characterization.

Biochemical Properties and Quantitative Data

3-ccPA 16:1 is a stable analog of cPA where the oxygen atom at the sn-3 position of the glycerol backbone is replaced by a methylene group. This modification enhances its inhibitory activity against autotaxin.

Table 1: Inhibitory Activity of 3-ccPA 16:1 against Autotaxin
CompoundTargetIC50 (nM)Percent InhibitionReference
3-ccPA 16:1Autotaxin (ATX)~300~70%[1]
3-ccPA 16:1Autotaxin (ATX)620Not Reported[2]
Table 2: Effects of 3-ccPA 16:1 on Cancer Cell Invasion and Metastasis
Cell LineAssayConcentrationEffectReference
A2058 MelanomaMatrigel Invasion3 µM~68% inhibition of ATX-induced invasion[3]
B16F10 MelanomaIn Vivo Lung Metastasis250 µg/kg (two doses)35% reduction in lung metastases[4]

Signaling Pathways

The primary signaling pathway influenced by 3-ccPA 16:1 is the autotaxin-LPA axis. Autotaxin converts lysophosphatidylcholine (LPC) into LPA, which then binds to its G protein-coupled receptors (GPCRs), such as LPA1-6. This binding activates downstream signaling cascades, including the Rho/ROCK pathway, which promotes cytoskeletal rearrangements essential for cell migration and invasion. 3-ccPA 16:1, by inhibiting autotaxin, prevents the production of LPA, thereby blocking the activation of these downstream pathways. Notably, 3-ccPA analogs do not appear to directly activate or inhibit LPA receptors.[1][4]

ATX_LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX substrate LPA LPA ATX->LPA conversion LPA_R LPA Receptor (LPA1-6) LPA->LPA_R binds G_protein G Proteins (Gα12/13, Gαq, Gαi) LPA_R->G_protein activates RhoA RhoA G_protein->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton promotes Invasion Cell Invasion & Metastasis Cytoskeleton->Invasion leads to inhibitor 3-ccPA 16:1 inhibitor->ATX inhibits

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of 3-ccPA 16:1.

Experimental Protocols

Autotaxin Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of autotaxin by monitoring the hydrolysis of a fluorogenic lysophosphatidylcholine (LPC) analog, such as FS-3.[5][6][7]

Materials:

  • Recombinant autotaxin

  • FS-3 substrate (or similar fluorogenic LPC analog)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and BSA)

  • 3-ccPA 16:1 or other inhibitors

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of recombinant autotaxin in assay buffer.

  • Prepare serial dilutions of 3-ccPA 16:1 in assay buffer.

  • In the microplate, add the autotaxin solution to wells containing either the inhibitor dilutions or vehicle control.

  • Initiate the reaction by adding the FS-3 substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of reaction for each condition.

  • Determine the IC50 value of 3-ccPA 16:1 by plotting the percent inhibition against the logarithm of the inhibitor concentration.

ATX_Assay_Workflow prep Prepare Reagents: - Recombinant ATX - 3-ccPA 16:1 dilutions - FS-3 Substrate plate Plate Setup (96-well): - Add ATX - Add 3-ccPA 16:1 or vehicle prep->plate reaction Initiate Reaction: - Add FS-3 Substrate plate->reaction measure Measure Fluorescence: - Kinetic read over time reaction->measure analyze Data Analysis: - Calculate reaction rates - Determine % inhibition - Plot dose-response curve measure->analyze result Determine IC50 Value analyze->result

Caption: Workflow for the fluorogenic autotaxin activity assay.
Cancer Cell Invasion Assay (Matrigel)

This assay assesses the invasive potential of cancer cells in vitro by their ability to migrate through a layer of Matrigel, a reconstituted basement membrane.[8][9][10]

Materials:

  • Cancer cell line (e.g., A2058 melanoma)

  • Transwell inserts with porous membranes (e.g., 8 µm pores)

  • Matrigel

  • Cell culture medium (serum-free and serum-containing)

  • 3-ccPA 16:1

  • Recombinant autotaxin and LPC (to stimulate invasion)

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Starve the cancer cells in serum-free medium.

  • Resuspend the starved cells in serum-free medium containing 3-ccPA 16:1 or vehicle control.

  • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • To the lower chamber, add medium containing a chemoattractant (e.g., fetal bovine serum) and the invasion stimulants (autotaxin and LPC).

  • Incubate for a sufficient period to allow for cell invasion (e.g., 24-48 hours).

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields.

  • Compare the number of invading cells between the treated and control groups.

Invasion_Assay_Workflow coat Coat Transwell inserts with Matrigel seed Seed cells into upper chamber coat->seed prepare_cells Prepare Cells: - Starve in serum-free medium - Resuspend with 3-ccPA 16:1 prepare_cells->seed add_chemo Add chemoattractant, ATX, and LPC to lower chamber seed->add_chemo incubate Incubate to allow invasion add_chemo->incubate remove_noninvading Remove non-invading cells from upper surface incubate->remove_noninvading fix_stain Fix and stain invading cells on lower surface remove_noninvading->fix_stain quantify Quantify invading cells by microscopy fix_stain->quantify analyze Analyze and Compare Results quantify->analyze

Caption: Workflow for the Matrigel cell invasion assay.
In Vivo Lung Metastasis Model

This model evaluates the anti-metastatic efficacy of 3-ccPA 16:1 in a living organism, typically using a syngeneic mouse model.[11][12][13]

Materials:

  • B16F10 melanoma cells

  • Syngeneic mice (e.g., C57BL/6)

  • 3-ccPA 16:1 solution for injection (e.g., in PBS)

  • Phosphate-buffered saline (PBS) as a vehicle control

  • Surgical tools for injection and tissue collection

  • Fixative for lung tissue (e.g., Bouin's solution)

Procedure:

  • Culture B16F10 melanoma cells.

  • Harvest and resuspend the cells in sterile PBS.

  • Inject a defined number of cells (e.g., 5 x 10^5) into the tail vein of the mice to induce experimental lung metastases.

  • Administer 3-ccPA 16:1 or vehicle control to the mice at specified time points (e.g., intraperitoneal injections at 15 minutes and 48 hours post-cell injection).

  • Monitor the health of the mice for a predetermined period (e.g., 3 weeks).

  • Euthanize the mice and excise the lungs.

  • Fix the lungs in Bouin's solution to enhance the contrast of the metastatic nodules.

  • Count the number of visible metastatic nodules on the lung surface.

  • Compare the number of metastases between the treated and control groups.

Metastasis_Model_Workflow inject_cells Inject B16F10 cells into mouse tail vein administer_drug Administer 3-ccPA 16:1 or vehicle control inject_cells->administer_drug monitor Monitor mice for a set period administer_drug->monitor euthanize_excise Euthanize mice and excise lungs monitor->euthanize_excise fix_lungs Fix lungs in Bouin's solution euthanize_excise->fix_lungs count_nodules Count metastatic nodules on lung surface fix_lungs->count_nodules analyze Analyze and Compare Results count_nodules->analyze

Caption: Workflow for the in vivo lung metastasis model.

Conclusion

3-ccPA 16:1 is a promising therapeutic candidate due to its targeted inhibition of autotaxin and subsequent disruption of the pro-tumorigenic LPA signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biochemical properties and anti-cancer potential of this and similar compounds. The detailed methodologies for key in vitro and in vivo assays will facilitate reproducible and robust characterization of novel autotaxin inhibitors. Further research is warranted to fully elucidate the therapeutic window and potential clinical applications of 3-ccPA 16:1.

References

The Role of Palmitoleoyl 3-carbacyclic Phosphatidic Acid in Melanoma: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This technical guide provides an in-depth analysis of the mechanism of action of Palmitoleoyl 3-carbacyclic Phosphatidic Acid (cPA) and its synthetic analogs in melanoma cells. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current findings on a promising class of anti-cancer compounds, detailing their molecular targets, downstream signaling effects, and therapeutic potential.

Introduction: Targeting the ATX-LPA Axis in Melanoma

Melanoma, the most aggressive form of skin cancer, is characterized by a high metastatic potential. A key signaling pathway implicated in melanoma progression is the Autotaxin-Lysophosphatidic Acid (ATX-LPA) axis. Autotaxin (ATX), an enzyme first identified as a motility-stimulating factor secreted by melanoma cells, is the primary producer of extracellular lysophosphatidic acid (LPA)[1][2][3][4]. LPA, in turn, acts on a family of G protein-coupled receptors (LPA receptors 1-6) to promote cell survival, proliferation, migration, and invasion—hallmarks of metastatic cancer[5][6].

Cyclic phosphatidic acid (cPA) is a naturally occurring analog of LPA. However, unlike LPA, cPA and its stabilized synthetic carba-analogs (ccPA) have been shown to inhibit tumor cell invasion and metastasis[1][7]. These compounds represent a strategic approach to disrupt the pro-tumorigenic signaling of the ATX-LPA axis. This guide focuses on the molecular mechanisms through which these agents exert their anti-melanoma effects.

Core Mechanism of Action

Carba-cyclic phosphatidic acid analogs function primarily through a multi-pronged approach that neutralizes the key drivers of the LPA signaling pathway. Evidence points to a dualistic mechanism involving both the inhibition of LPA production and the direct blockade of its receptors, which culminates in the suppression of downstream pro-migratory signaling.

Inhibition of Autotaxin (ATX)

The principal mechanism of action for carba-analogs of cPA is the potent inhibition of ATX's lysophospholipase D activity[1][5]. By binding to ATX, these compounds prevent the conversion of lysophosphatidylcholine (LPC) into LPA, thereby reducing the concentration of this pro-migratory lipid in the tumor microenvironment[1][3]. This is a critical intervention, as melanoma cells can create their own chemotactic gradients by locally degrading LPA, which drives their outward invasion[8][9]. By shutting down LPA production, cPA analogs effectively dismantle this self-generated guidance system[1][2]. Studies have shown that carba-analogs of cPA that potently inhibit ATX also effectively inhibit melanoma cell invasion in vitro and pulmonary metastasis in vivo[1].

Direct Antagonism of LPA Receptors

Select analogs of cPA exhibit a dual function by also acting as direct antagonists of specific LPA receptors. For instance, the stabilized phosphonothionate analog, thio-ccPA 18:1, has been identified as an antagonist of both LPA1 and LPA3 receptors[5][7]. The inhibition of the LPA3 receptor appears to be particularly crucial for the anti-melanoma activity of this compound. Experiments using siRNA to silence the LPA3 receptor mimicked the reduction in melanoma cell viability observed with thio-ccPA 18:1 treatment, suggesting that blocking this receptor is a key part of its molecular mechanism[7]. This dual-targeting—hitting both the ligand-producing enzyme and the receptor—provides a powerful "one-two punch" against the signaling axis[5].

Downstream Suppression of the RhoA Signaling Pathway

A major consequence of inhibiting the ATX-LPA axis is the downregulation of the RhoA signaling pathway[7]. RhoA is a small GTPase that acts as a molecular switch, regulating the actin cytoskeleton, cell adhesion, and motility[10][11][12][13][14]. In melanoma, hyperactivation of RhoA is linked to increased proliferation and invasion[13][14]. By inhibiting ATX and/or LPA receptors, cPA analogs prevent the activation of RhoA. This leads to a disruption of the cytoskeletal rearrangements necessary for cell movement, thereby inhibiting melanoma cell migration and invasion[7].

Quantitative Data Summary

The efficacy of cPA analogs has been quantified in several studies, demonstrating significant anti-tumor effects both in vitro and in vivo.

Table 1: In Vitro Effects of cPA Analogs on Melanoma Cell Viability
Compound Cell Line(s) Observed Effect
Thio-ccPA 18:1B16F10, A375, MeWo80-100% reduction in viability in B16F10 cells. Also effective in A375 and MeWo cells.[7]
siLPA3 (mimicking cPA effect)A375Significant reduction in cell viability, proliferation, and plasma membrane integrity.[7]
Table 2: In Vivo Effects of cPA Analogs on Melanoma Metastasis
Compound Animal Model Dosage & Administration Result
Thio-ccPA 18:1B16F10 tail vein injection in C57/Bl6 mice10 mg/kg per dose, intraperitonealSignificant reduction in pulmonary metastases (p < 0.01).[7]
3ccPA 16:1 and 3ccPA 18:1B16F10 tail vein injection in mice250 µg/kg, intraperitonealSignificant reduction in the number of lung tumors compared to vehicle control.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of cPA in melanoma.

In Vitro Cell Migration/Invasion Assay (Boyden Chamber)

This assay measures the ability of cancer cells to migrate through a porous membrane, with or without a layer of extracellular matrix (Matrigel) to simulate invasion[15][16][17][18][19].

  • Chamber Preparation: Use transwell inserts (e.g., 8 µm pore size) placed in a 24-well plate. For invasion assays, coat the apical side of the insert membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture melanoma cells (e.g., A375, B16F10) to ~80% confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 2 x 10⁴ cells/well[15].

  • Assay Setup: Add a chemoattractant (e.g., medium with 10% Fetal Bovine Serum or a specific concentration of LPA) to the lower chamber of the 24-well plate.

  • Cell Seeding: Add the cell suspension to the upper chamber (the insert). The test compound (e.g., a cPA analog) can be added to the upper chamber, lower chamber, or both, depending on the experimental design.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period of 6 to 24 hours.

  • Quantification: After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab. Fix the cells that have migrated to the bottom surface of the membrane with methanol and stain them with a dye such as toluidine blue or DAPI[15][19].

  • Analysis: Count the number of stained cells in several microscopic fields for each membrane and calculate the average. A reduction in the number of migrated cells in the presence of the test compound indicates an inhibitory effect.

In Vivo Experimental Metastasis Model

This model assesses the ability of a compound to inhibit the colonization of distant organs by cancer cells injected directly into the bloodstream[20][21][22][23].

  • Cell Culture and Preparation: Culture B16F10 mouse melanoma cells until they reach 70-80% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in sterile, serum-free PBS at a concentration of 5 x 10⁵ cells per 100 µL.

  • Animal Model: Use 6-8 week old C57/Bl6 mice.

  • Intravenous Injection: Inject 5 x 10⁵ B16F10 cells in a volume of 100 µL into the lateral tail vein of each mouse. This procedure seeds the cells directly into the pulmonary circulation.

  • Compound Administration: Randomly divide the mice into treatment and control groups. Administer the cPA analog (e.g., 10 mg/kg thio-ccPA 18:1) or vehicle control (e.g., PBS) via intraperitoneal injection at specified time points (e.g., on day 3 and day 7 post-cell injection)[7].

  • Monitoring and Endpoint: Monitor the mice for a period of 21 days. At the end of the experiment, euthanize the mice.

  • Metastasis Quantification: Surgically excise the lungs and fix them in Bouin's solution or 10% neutral buffered formalin[21]. The number of black metastatic nodules on the lung surface is then counted under a dissecting microscope. A statistically significant reduction in the number of nodules in the treated group compared to the control group indicates anti-metastatic activity.

Visualized Pathways and Workflows

Signaling Pathways

cPA_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX LPA LPA ATX->LPA Lysophospholipase D Activity LPAR LPA Receptors (LPAR1/3) LPA->LPAR RhoA RhoA Activation LPAR->RhoA Cytoskeleton Cytoskeletal Reorganization RhoA->Cytoskeleton Metastasis Cell Migration & Metastasis Cytoskeleton->Metastasis cPA cPA Analogs (e.g., Thio-ccPA) cPA->ATX Inhibition cPA->LPAR Antagonism (some analogs)

Caption: cPA analogs inhibit melanoma metastasis by blocking ATX and LPA receptors.

Experimental Workflow

In_Vivo_Workflow A 1. B16F10 Melanoma Cell Culture B 2. Harvest & Resuspend Cells in PBS (5x10^5 cells/100µL) A->B C 3. Intravenous Tail Vein Injection into C57/Bl6 Mice B->C D 4. Treatment Administration (cPA Analog or Vehicle Control) via Intraperitoneal Injection C->D E 5. Incubation Period (e.g., 21 days) D->E F 6. Euthanize Mice & Excise Lungs E->F G 7. Fix Lungs & Quantify Metastatic Nodules F->G

Caption: Workflow for the in vivo experimental metastasis assay.

Logical Relationship of Dual Function

Dual_Function Compound Thio-ccPA Analog Target1 ATX Inhibition Compound->Target1 Target2 LPA3 Receptor Antagonism Compound->Target2 Outcome1 Reduced LPA Production Target1->Outcome1 Outcome2 Blocked LPA Signaling Target2->Outcome2 FinalOutcome Decreased Melanoma Viability & Metastasis Outcome1->FinalOutcome Outcome2->FinalOutcome

Caption: Dual mechanism of thio-ccPA analogs targeting both ATX and LPA3.

Conclusion

This compound and its stabilized analogs are potent inhibitors of melanoma cell migration, invasion, and metastasis. Their primary mechanism involves the targeted disruption of the ATX-LPA signaling axis through the inhibition of the ATX enzyme and, for some analogs, direct antagonism of LPA receptors. The downstream consequence is a suppression of the RhoA pathway, a key regulator of the cellular machinery required for metastasis. The quantitative data from both in vitro and in vivo models underscore the therapeutic potential of these compounds. Further research and development of cPA analogs could lead to novel strategies for controlling metastatic melanoma.

References

The Journey Within: A Technical Guide to the Cellular Uptake and Metabolism of Carbacyclic Phosphatidic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbacyclic phosphatidic acid (cPA) analogs are a class of synthetic lipid signaling molecules that have garnered significant attention for their therapeutic potential, particularly in oncology and neurodegenerative diseases. Their enhanced stability compared to their natural counterparts, such as lysophosphatidic acid (LPA), makes them attractive candidates for drug development. This technical guide provides an in-depth exploration of the cellular uptake and metabolism of these promising analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.

Cellular Entry and Metabolic Transformation

Carbacyclic phosphatidic acid analogs, such as 2-carba-cyclic phosphatidic acid (2ccPA) and 3-carba-cyclic phosphatidic acid (3ccPA), are designed for increased metabolic stability. However, they are not inert within the cellular environment. Evidence suggests that these analogs are taken up by cells and undergo metabolic conversion, which is crucial for their biological activity.

A key metabolic transformation of 2ccPA is its degradation to 2-carba-lysophosphatidic acid (2carbaLPA). This conversion is significant because 2carbaLPA has been identified as a potent agonist for all six known LPA receptors (LPA1-6), with particularly high potency for LPA3 and LPA4[1]. This finding suggests that at least some of the biological effects attributed to 2ccPA may be mediated by its metabolite, 2carbaLPA.

The stability of these analogs is pH-dependent. For instance, 2ccPA is stable in neutral or alkaline conditions but is unstable in acidic environments, which has implications for its oral administration and intracellular processing[2].

Quantitative Insights: Pharmacokinetics and Receptor Activation

The following tables summarize the available quantitative data on the pharmacokinetics and receptor activation profiles of carbacyclic phosphatidic acid analogs and their metabolites.

Table 1: Pharmacokinetic Parameters of 2-carba-cyclic phosphatidic acid (2ccPA)

ParameterValueSpeciesDosingReference
Plasma Half-life16 minMice1.6 mg/kg (intraperitoneal)[2]
Peak Plasma Concentration2 hRatsOral (gastro-resistant capsule)[2]
Organ DistributionDetected in brain and other organsMice16 mg/kg (intraperitoneal)[2]

Table 2: Agonist Potency (EC50, nM) of 2-carba-lysophosphatidic acid (2carbaLPA) at LPA Receptors

LPA ReceptorEC50 (nM)Reference
LPA154.8[1]
LPA2256.4[1]
LPA311.6[1]
LPA41.0[1]
LPA550.2[1]
LPA690.9[1]

Experimental Corner: Protocols for Investigation

This section provides detailed methodologies for key experiments relevant to the study of cellular uptake and metabolism of carbacyclic phosphatidic acid analogs.

In Vitro Cellular Uptake Assay

This protocol is adapted from generic methods for studying the cellular uptake of radiolabeled phospholipids and can be applied to carbacyclic phosphatidic acid analogs.

Objective: To quantify the rate of uptake of a carbacyclic phosphatidic acid analog into cultured cells.

Materials:

  • Cultured cells (e.g., cancer cell line, astrocytes)

  • Radiolabeled carbacyclic phosphatidic acid analog (e.g., [³H]2ccPA)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 0.1% SDS in PBS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Cell Treatment: On the day of the experiment, remove the culture medium and wash the cells with pre-warmed PBS.

  • Initiate Uptake: Add culture medium containing the radiolabeled carbacyclic phosphatidic acid analog at the desired concentration.

  • Time Course: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

  • Stop Uptake: To terminate the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add lysis buffer to each well and incubate for 10 minutes to lyse the cells.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate for each time point to determine the rate of uptake.

Lipid Extraction and Metabolite Analysis by LC-MS/MS

This protocol outlines the extraction of lipids from cells and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify carbacyclic phosphatidic acid analogs and their metabolites. A modified Bligh and Dyer method is often employed for efficient extraction of cPA and its analogs[3].

Objective: To identify and quantify intracellular carbacyclic phosphatidic acid analogs and their metabolites.

Materials:

  • Cultured cells treated with a carbacyclic phosphatidic acid analog

  • Methanol

  • Chloroform

  • 0.9% NaCl

  • Internal standards (e.g., deuterated analogs)

  • LC-MS/MS system with a suitable column (e.g., C18)

Protocol:

  • Cell Harvesting: After treatment, wash cells with ice-cold PBS and harvest by scraping.

  • Lipid Extraction (Modified Bligh and Dyer): a. Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v). b. Add the internal standards. c. Vortex thoroughly and incubate on ice for 30 minutes. d. Add chloroform and 0.9% NaCl to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. e. Vortex and centrifuge to separate the phases.

  • Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a gradient elution program to separate the lipids. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent analog and its expected metabolites.

Autotaxin (ATX) Inhibition Assay

Carbacyclic phosphatidic acid analogs are known inhibitors of autotaxin, the enzyme responsible for producing LPA.

Objective: To determine the inhibitory potency of carbacyclic phosphatidic acid analogs on ATX activity.

Materials:

  • Recombinant human autotaxin

  • Lysophosphatidylcholine (LPC) as a substrate

  • Carbacyclic phosphatidic acid analog inhibitors

  • Assay buffer (e.g., Tris-HCl with Ca²⁺ and Mg²⁺)

  • Method for detecting choline or LPA production (e.g., colorimetric or fluorometric assay kit)

Protocol:

  • Assay Setup: In a multi-well plate, add the assay buffer, recombinant ATX, and varying concentrations of the carbacyclic phosphatidic acid analog inhibitor.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the LPC substrate to start the enzymatic reaction.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop Reaction and Detection: Stop the reaction and measure the amount of product (choline or LPA) formed using a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Workflows

The biological effects of carbacyclic phosphatidic acid analogs are mediated through complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and experimental workflows.

Signaling_Pathway_of_2ccPA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2ccPA 2-carba-cPA 2carbaLPA 2-carba-LPA (Metabolite) 2ccPA->2carbaLPA Metabolism ATX Autotaxin 2ccPA->ATX Inhibition LPA_Receptor LPA Receptor (LPA1-6) 2carbaLPA->LPA_Receptor Agonist G_Protein Gαq/11, Gαi/o, Gα12/13 LPA_Receptor->G_Protein Activation ATX->2carbaLPA LPA Production LPC LPC LPC->ATX PLC PLC G_Protein->PLC Ras_ERK Ras/Raf/MEK/ERK Pathway G_Protein->Ras_ERK PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt RhoA RhoA G_Protein->RhoA Cellular_Response Cell Proliferation, Survival, Migration, Anti-inflammatory Effects Ras_ERK->Cellular_Response PI3K_Akt->Cellular_Response RhoA->Cellular_Response

Caption: Signaling pathway of 2-carba-cyclic phosphatidic acid (2ccPA) and its metabolite.

Experimental_Workflow_Metabolism Start Cell Culture with Carbacyclic PA Analog Harvest Cell Harvesting and Washing Start->Harvest Extract Lipid Extraction (e.g., Bligh & Dyer) Harvest->Extract Analyze LC-MS/MS Analysis Extract->Analyze Identify Metabolite Identification and Quantification Analyze->Identify

References

Unraveling the Signal: A Technical Guide to Palmitoleoyl 3-Carbacyclic Phosphatidic Acid Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleoyl 3-carbacyclic phosphatidic acid (3-ccPA 16:1), a synthetic analog of cyclic phosphatidic acid (cPA), has emerged as a significant molecule of interest in the fields of cancer biology and signal transduction. Unlike its endogenous counterpart, lysophosphatidic acid (LPA), which is known to promote cell proliferation, migration, and survival, 3-ccPA exhibits antagonistic properties, particularly in the context of cancer metastasis. This technical guide provides an in-depth exploration of the signaling pathways modulated by this compound, offering a comprehensive resource for researchers and drug development professionals. The primary mechanism of action for 3-ccPA is the inhibition of autotaxin (ATX), a key enzyme in the production of LPA, thereby disrupting the pro-tumorigenic ATX-LPA signaling axis.

Core Signaling Pathway: Inhibition of the Autotaxin-LPA Axis

The predominant and most well-characterized signaling pathway of this compound involves its function as a potent inhibitor of autotaxin (ATX). ATX is a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA)[1][2]. LPA, in turn, acts as a potent signaling molecule by binding to a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream events that promote cell growth, migration, and survival[3][4].

By inhibiting ATX, 3-ccPA effectively reduces the extracellular production of LPA. This leads to a subsequent decrease in the activation of LPA receptors on the cell surface. A critical downstream effector of LPA receptor signaling is the small GTPase RhoA. Activation of LPA receptors typically leads to the activation of RhoA, a key regulator of the actin cytoskeleton and cell motility[5][6]. Palmitoyl 3-carbacyclic phosphatidic acid has been shown to inhibit the activation of RhoA[7][8]. The inhibition of RhoA activation prevents the autophosphorylation of Focal Adhesion Kinase (FAK), a crucial step in the formation of focal adhesions and the promotion of cell migration[5].

Notably, this compound and its palmitoyl analog do not activate LPA1-4 receptors, distinguishing their mechanism from that of LPA and suggesting that their primary effect is mediated through the reduction of LPA levels rather than direct receptor antagonism at these specific receptors[9][10].

Signaling Pathway Diagram

3-ccPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidyl- choline (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Production LPAR LPA Receptor (LPAR) LPA->LPAR Activation 3-ccPA Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3-ccPA) 3-ccPA->ATX Inhibition RhoA_GDP RhoA-GDP (Inactive) LPAR->RhoA_GDP Activation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP FAK Focal Adhesion Kinase (FAK) RhoA_GTP->FAK pFAK Phosphorylated FAK (p-FAK) FAK->pFAK Cell_Migration Cell Migration & Invasion pFAK->Cell_Migration

Caption: 3-ccPA inhibits ATX, blocking LPA production and subsequent RhoA-mediated cell migration.

Quantitative Data

The inhibitory effects of this compound and its related analog, Palmitoyl 3-carbacyclic Phosphatidic Acid, have been quantified in various studies.

CompoundTarget/ProcessMetricValueCell Line/SystemReference
This compound (3ccPA 16:1)Autotaxin (ATX)IC50620 nMIn vitro assay[11]
Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0)Transcellular Migration (LPA-induced)% Inhibition98.9% (at 25 µM)MM1 cells[12]
Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0)Transcellular Migration (FBS-induced)% Inhibition81.9% (at 25 µM)MM1 cells[12]

Experimental Protocols

Autotaxin Inhibitor Screening Assay

This protocol provides a method for screening potential inhibitors of autotaxin using a colorimetric assay.

Materials:

  • Human recombinant Autotaxin (ATX)

  • Autotaxin Substrate (e.g., bis-(p-nitrophenyl) phosphate - BNPP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2)

  • Test compound (this compound)

  • Positive Control Inhibitor (e.g., HA-155)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

  • Prepare dilutions of the test compound and positive control inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, diluted ATX enzyme, and either the vehicle (for 100% activity wells), the test compound, or the positive control inhibitor to their respective wells.

  • Initiate the enzymatic reaction by adding the autotaxin substrate to all wells.

  • Cover the plate and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the product (p-nitrophenol) at a wavelength between 405-415 nm using a microplate reader.

  • Calculate the percentage of inhibition for the test compound by comparing its absorbance to the 100% activity and background wells.

Workflow Diagram:

Autotaxin_Assay_Workflow start Start prep_reagents Prepare Reagents (ATX, Substrate, Buffers, 3-ccPA, Controls) start->prep_reagents add_reagents Add Assay Buffer, ATX, and Test Compounds/ Controls to 96-well plate prep_reagents->add_reagents add_substrate Initiate Reaction with Autotaxin Substrate add_reagents->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Read Absorbance (405-415 nm) incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition end_node End calculate_inhibition->end_node

Caption: Workflow for the in vitro autotaxin inhibitor screening assay.

RhoA Activation Assay (Pull-Down)

This protocol describes a method to determine the activation state of RhoA in cells treated with this compound.

Materials:

  • Cell culture reagents

  • Test compound (this compound)

  • Stimulating agent (e.g., LPA)

  • Lysis Buffer

  • Rhotekin-RBD (Rho-binding domain) agarose beads

  • Antibodies: anti-RhoA

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to the desired confluency and serum-starve if necessary.

  • Treat the cells with the test compound (3-ccPA) for a specified pre-incubation time.

  • Stimulate the cells with an agonist (e.g., LPA) to induce RhoA activation.

  • Lyse the cells on ice with lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the lysates with Rhotekin-RBD agarose beads to pull down active, GTP-bound RhoA.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the amount of pulled-down RhoA by Western blotting using an anti-RhoA antibody.

  • A fraction of the total cell lysate should also be run on the gel to determine the total RhoA levels for normalization.

Workflow Diagram:

RhoA_Activation_Assay_Workflow start Start cell_culture Culture and Treat Cells with 3-ccPA and Stimulant start->cell_culture cell_lysis Lyse Cells and Clarify Lysate cell_culture->cell_lysis pull_down Incubate Lysate with Rhotekin-RBD Beads (Pull-down of GTP-RhoA) cell_lysis->pull_down wash_beads Wash Beads pull_down->wash_beads elution Elute Bound Proteins wash_beads->elution western_blot SDS-PAGE and Western Blot for RhoA elution->western_blot analysis Analyze and Quantify Active RhoA western_blot->analysis end_node End analysis->end_node

Caption: Workflow for the RhoA activation pull-down assay.

Transwell Cell Migration Assay

This protocol outlines a method to assess the effect of this compound on cell migration.

Materials:

  • Transwell inserts (with appropriate pore size)

  • 24-well plates

  • Cell culture medium (serum-free and with chemoattractant)

  • Test compound (this compound)

  • Chemoattractant (e.g., LPA or serum)

  • Fixation solution (e.g., methanol or paraformaldehyde)

  • Staining solution (e.g., crystal violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Pre-hydrate the Transwell inserts with serum-free medium.

  • Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Harvest and resuspend cells in serum-free medium.

  • Add the test compound (3-ccPA) to the cell suspension.

  • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubate the plate for a duration that allows for cell migration (e.g., 4-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane.

  • Stain the migrated cells with crystal violet.

  • Wash the inserts to remove excess stain.

  • Count the number of migrated cells in several fields of view using a microscope.

Workflow Diagram:

Transwell_Migration_Assay_Workflow start Start setup Setup Transwell Chambers (Chemoattractant in lower chamber) start->setup cell_prep Prepare Cell Suspension with 3-ccPA setup->cell_prep seeding Seed Cells into Upper Chamber cell_prep->seeding incubation Incubate to Allow Migration seeding->incubation remove_non_migrated Remove Non-migrated Cells incubation->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain quantify Count Migrated Cells (Microscopy) fix_stain->quantify end_node End quantify->end_node

References

The Structure-Activity Relationship of Carbacyclic Lysophosphatidic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of carbacyclic lysophosphatidic acid (LPA) analogs. LPA is a bioactive phospholipid that mediates a wide range of cellular processes through its interaction with a family of G protein-coupled receptors (GPCRs), making it a significant target for drug discovery. Carbacyclic modifications of the LPA scaffold offer a promising strategy to enhance metabolic stability and receptor selectivity. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows.

Introduction to Lysophosphatidic Acid and its Receptors

Lysophosphatidic acid (LPA) is a simple phospholipid with a glycerol backbone, a single acyl chain, and a phosphate headgroup. It acts as an extracellular signaling molecule by activating at least six cognate GPCRs: LPA₁ through LPA₆.[1] These receptors couple to various G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs), initiating diverse downstream signaling cascades that regulate fundamental cellular processes such as proliferation, migration, survival, and cytoskeletal rearrangement.[2][3][4] The physiological and pathological implications of LPA signaling are vast, implicating it in cancer, fibrosis, neuropathic pain, and cardiovascular disease.[2][4]

The inherent chemical instability of LPA, particularly the migration of the acyl chain, has prompted the development of chemically modified analogs. Carbacyclic analogs, where the glycerol backbone is replaced with a cyclic hydrocarbon ring, represent a key class of these modified ligands. This modification can impart conformational rigidity, leading to improved receptor subtype selectivity and metabolic stability.

Structure-Activity Relationship of Carbacyclic LPA Analogs

The development of carbacyclic LPA analogs has been instrumental in elucidating the pharmacophore of LPA and in creating receptor-selective agonists and antagonists. The core principle of SAR for these analogs revolves around modifications to three key regions: the phosphate headgroup, the carbacyclic core (replacing the glycerol backbone), and the lipid tail.

The Phosphate Headgroup

The phosphate monoester is a critical feature for the activity of most LPA mimetics.[5] A dissociable proton near the phosphate group appears to be a requirement for optimal activity.[5] Modifications to the phosphate group, such as replacement with phosphonates or thiophosphates, have been explored to enhance stability and modulate activity. For instance, α-fluoromethylene phosphonate analogs have been shown to be potent, phosphatase-resistant ligands with enhanced receptor specificity.[6]

The Carbacyclic Core

Replacing the flexible glycerol backbone with a more rigid carbacyclic structure has been a successful strategy for developing receptor-selective analogs.[7][8] For example, the synthesis of 2-carba-cyclic phosphatidic acid (2ccPA), where the phosphate oxygen at the sn-2 position is replaced by a methylene group, has resulted in a compound with more potent biological activities than natural cyclic LPA (cPA).[9] The stereochemistry of the carbacyclic core can also play a significant role in receptor interaction and subsequent signaling, although in the case of 2ccPA enantiomers, the chirality was not found to be critical for some of its biological functions.[9]

The Lipid Tail

The length and degree of saturation of the aliphatic chain significantly influence the potency and receptor selectivity of LPA analogs. An optimal chain length of 24-25 atoms has been suggested for potent calcium mobilization.[10] Variations in the lipid chain, including the incorporation of aromatic moieties, have been explored to further probe the binding pocket of LPA receptors.

Quantitative Data on Carbacyclic and Related LPA Analogs

The following tables summarize the available quantitative data for various carbacyclic and conformationally restricted LPA analogs, providing a comparative overview of their activity at different LPA receptors.

Table 1: Agonist Activity of Carbacyclic and Conformationally Restricted LPA Analogs

Compound/AnalogReceptor SubtypeAssay TypeEC₅₀ (nM)Eₘₐₓ (%)Reference
MZN-010 LPA₅TGFα shedding4.9-[11]
MZN-021 LPA₅TGFα shedding1.2-[11]
(S)-17 Analog LPA₁Calcium Mobilization170033[3]
Phosphate-free analog 7 LPA₁Calcium Mobilization600074[3]
UCM-05194 LPA₁Calcium Mobilization170033[3]

Table 2: Antagonist Activity of Carbacyclic and Related LPA Analogs

Compound/AnalogReceptor SubtypeAssay TypeIC₅₀ (nM)Kᵢ (nM)Reference
VPC12249 LPA₁GTPγS Binding-137[4]
VPC12249 LPA₁Calcium Mobilization-132[4]
10t (2-pyridyl derivative) LPA₁GTPγS Binding-18[12]
Ki16425 LPA₁/LPA₃Multiple-~300-1000[2]
H2L 5105099 LPA₁/LPA₂-220 (LPA₁), 21.8 (LPA₂)50 (LPA₁), 20.8 (LPA₂)[11]
DGP LPA₃-143-[11]
DGTP LPA₃-184-[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of carbacyclic LPA analogs are provided below.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon ligand binding to a GPCR. It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists and the inhibitory constant (Kᵢ) of antagonists.

Materials:

  • HEK293T cells transiently or stably expressing the LPA receptor of interest.

  • Membrane preparation buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.[5]

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Non-labeled GTPγS.

  • LPA analog stock solutions.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Culture HEK293T cells expressing the target LPA receptor.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C.[5]

  • GTPγS Binding Reaction:

    • In a 96-well plate, add cell membranes (5-20 µg protein/well) to the assay buffer.

    • Add varying concentrations of the carbacyclic LPA analog (for agonist testing) or a fixed concentration of LPA with varying concentrations of the analog (for antagonist testing).

    • Incubate at 30°C for 30 minutes.

    • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-1 nM.

    • Incubate at 30°C for 30-60 minutes.[5]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of non-labeled GTPγS (e.g., 10 µM).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • For agonists, plot specific binding against the log of the analog concentration to determine EC₅₀ and Eₘₐₓ values.

    • For antagonists, use Schild analysis or Cheng-Prusoff equation to determine the Kᵢ value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gαq/11-coupled LPA receptors.

Materials:

  • CHO or HEK293 cells stably expressing the LPA receptor of interest.

  • Cell culture medium (e.g., DMEM/F12).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Probenecid (an anion transport inhibitor to prevent dye leakage).

  • LPA analog stock solutions.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Preparation:

    • Seed cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM probenecid in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate at 37°C for 45-60 minutes in the dark.

  • Assay:

    • After incubation, wash the cells with HBSS containing probenecid to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Record a baseline fluorescence reading for a few seconds.

    • Automatically inject varying concentrations of the carbacyclic LPA analog into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot ΔF against the log of the analog concentration to generate a dose-response curve and determine the EC₅₀ value.

Visualizing LPA Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key LPA signaling pathways, experimental workflows, and the logical relationships in the SAR of carbacyclic LPA analogs.

LPA Receptor Signaling Pathways

LPA_Signaling_Pathways LPA LPA / Carbacyclic Analog LPA1 LPA₁ LPA->LPA1 LPA2 LPA₂ LPA->LPA2 LPA3 LPA₃ LPA->LPA3 LPA4 LPA₄ LPA->LPA4 LPA5 LPA₅ LPA->LPA5 LPA6 LPA₆ LPA->LPA6 Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 LPA2->Gq LPA2->Gi LPA2->G1213 LPA3->Gq LPA3->Gi LPA3->G1213 LPA4->Gi LPA4->G1213 Gs Gαs LPA4->Gs LPA5->Gq LPA5->G1213 LPA6->Gi PLC PLC Gq->PLC AC_inhibit Adenylyl Cyclase (inhibition) Gi->AC_inhibit Rho RhoA G1213->Rho AC_activate Adenylyl Cyclase (activation) Gs->AC_activate Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Cytoskeletal_rearrangement Cytoskeletal Rearrangement Rho->Cytoskeletal_rearrangement cAMP_increase ↑ cAMP AC_activate->cAMP_increase

Caption: LPA receptor signaling pathways.

Experimental Workflow for GTPγS Binding Assay

GTP_Assay_Workflow start Start prep_membranes Prepare Cell Membranes from LPA Receptor-expressing Cells start->prep_membranes setup_reaction Set up Reaction: Membranes + Assay Buffer + LPA Analog prep_membranes->setup_reaction add_gtp Add [³⁵S]GTPγS setup_reaction->add_gtp incubate Incubate at 30°C add_gtp->incubate terminate Terminate by Filtration incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count analyze Data Analysis (EC₅₀ / Kᵢ) count->analyze end End analyze->end

Caption: GTPγS binding assay workflow.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow start Start seed_cells Seed LPA Receptor-expressing Cells in Microplate start->seed_cells load_dye Load Cells with Calcium-sensitive Dye seed_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells read_baseline Read Baseline Fluorescence wash_cells->read_baseline inject_compound Inject LPA Analog read_baseline->inject_compound read_fluorescence Record Fluorescence Change inject_compound->read_fluorescence analyze Data Analysis (EC₅₀) read_fluorescence->analyze end End analyze->end

Caption: Calcium mobilization assay workflow.

Logical Relationships in Carbacyclic LPA Analog SAR

SAR_Logic LPA_scaffold LPA Scaffold headgroup Phosphate Headgroup LPA_scaffold->headgroup backbone Glycerol Backbone LPA_scaffold->backbone tail Lipid Tail LPA_scaffold->tail mod_headgroup Modification: Phosphonate, Thiophosphate headgroup->mod_headgroup Modify mod_backbone Modification: Carbacyclic Core backbone->mod_backbone Replace mod_tail Modification: Chain Length, Saturation, Aromaticity tail->mod_tail Vary stability Increased Metabolic Stability mod_headgroup->stability selectivity Altered Receptor Selectivity mod_backbone->selectivity potency Modulated Potency (Agonist/Antagonist) mod_backbone->potency mod_tail->selectivity mod_tail->potency

Caption: SAR of carbacyclic LPA analogs.

Conclusion

The exploration of carbacyclic LPA analogs has significantly advanced our understanding of LPA receptor pharmacology. By introducing conformational constraints and enhancing metabolic stability, these analogs have proven to be invaluable tools for dissecting the complex signaling networks governed by LPA. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field. Future efforts in this area will likely focus on the development of highly selective agonists and antagonists for specific LPA receptor subtypes, paving the way for novel therapeutic interventions in a range of diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of Palmitoleoyl 3-carbacyclic Phosphatidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:1) is a synthetic analog of cyclic phosphatidic acid (cPA), a naturally occurring lysophospholipid with diverse biological activities. Unlike its endogenous counterpart, 3-ccPA 16:1 is metabolically stabilized by the substitution of the oxygen atom at the sn-3 position of the glycerol backbone with a methylene group, forming a carbacyclic ring. This structural modification prevents the opening of the cyclic phosphate ring, thereby inhibiting its conversion to lysophosphatidic acid (LPA).[1][2] Extensive research has identified 3-ccPA 16:1 as a potent inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of LPA in the bloodstream.[1][3] By modulating the autotaxin-LPA signaling axis, 3-ccPA 16:1 exhibits significant anti-cancer properties, particularly in the inhibition of tumor cell migration, invasion, and metastasis.[2][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and associated experimental methodologies for this compound.

Physicochemical Properties

The unique structural features of this compound dictate its chemical and physical behavior. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Chemical Name 9Z-hexadecenoic acid, (2-hydroxy-2-oxido-1,2-oxaphospholan-5-yl)methyl ester[1]
Synonyms 3-carbacyclic PA, 3-ccPA 16:1[1]
CAS Number 910228-13-6[1]
Molecular Formula C₂₀H₃₇O₅P[1]
Molecular Weight 388.5 g/mol [1]
Appearance A solution in chloroform[1]
Purity ≥95%[1]
Solubility PBS (pH 7.2): 5 mg/ml[1]
Stability ≥ 2 years at -20°C[1]
pKa Data not available in the public domain.

Biological Activity and Signaling Pathways

The primary biological function of this compound is the potent and selective inhibition of autotaxin (ATX).[1][3] ATX is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[6] LPA is a potent signaling lipid that activates a family of G protein-coupled receptors (LPARs), leading to a wide range of cellular responses, including cell proliferation, migration, and survival.[7] In the context of cancer, the ATX-LPA axis is frequently dysregulated and contributes to tumor progression and metastasis.[4]

By inhibiting autotaxin, 3-ccPA 16:1 effectively reduces the production of LPA, thereby attenuating its downstream signaling. This leads to the inhibition of cancer cell migration and invasion.[2][5] Notably, carba-derivatives of cPA, including 3-ccPA 16:1, have been shown to inhibit the activation of RhoA, a key small GTPase involved in cytoskeletal rearrangements and cell motility, without directly activating LPA receptors.[4]

The inhibitory effect of 3-ccPA 16:1 on autotaxin has been quantified with a reported IC₅₀ value of 620 nM.[1] In cellular and in vivo models, this inhibition translates to a significant reduction in cancer cell motility and the formation of metastatic nodules.[2][4]

This compound Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPARs) LPA->LPAR Activation ccPA Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:1) ccPA->ATX Inhibition RhoA RhoA Activation LPAR->RhoA Proliferation Cell Proliferation LPAR->Proliferation Survival Cell Survival LPAR->Survival Migration Cell Migration & Invasion RhoA->Migration

Figure 1: Signaling pathway of this compound.

Experimental Protocols

Synthesis of this compound

General Synthesis Workflow Start Chiral Precursor Step1 Construction of Carbacyclic Ring Start->Step1 Step2 Introduction of Phosphonate Group Step1->Step2 Step3 Acylation with Palmitoleoyl Chloride Step2->Step3 Step4 Deprotection Step3->Step4 Final Palmitoleoyl 3-carbacyclic Phosphatidic Acid Step4->Final

Figure 2: Generalized workflow for the synthesis of 3-ccPA 16:1.
Autotaxin Inhibition Assay (Amplex Red Method)

This assay quantifies the inhibitory effect of 3-ccPA 16:1 on the enzymatic activity of autotaxin using a fluorometric method.

Materials:

  • Recombinant human autotaxin

  • Lysophosphatidylcholine (LPC) (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA)

  • This compound (test inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare a working solution of the Amplex Red reagent, HRP, and choline oxidase in the assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, the autotaxin enzyme, and varying concentrations of this compound (or vehicle control).

  • Initiate the reaction by adding the LPC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • During the incubation, autotaxin will hydrolyze LPC to LPA and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide.

  • The hydrogen peroxide, in the presence of HRP, reacts with the Amplex Red reagent to produce the fluorescent product, resorufin.

  • Measure the fluorescence intensity using a microplate reader.

  • The percentage of inhibition is calculated by comparing the fluorescence in the inhibitor-treated wells to the control wells. The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

Transcellular Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of 3-ccPA 16:1 to inhibit the migration of cancer cells across a monolayer of mesothelial cells.

Materials:

  • MM1 human mesothelioma cells (or other cancer cell lines)

  • Mesothelial cells (e.g., MeT-5A)

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)

  • Lysophosphatidic acid (LPA) as a chemoattractant

  • This compound

  • Fixing and staining reagents (e.g., methanol, crystal violet)

  • Microscope

Procedure:

  • Culture a confluent monolayer of mesothelial cells on the upper surface of the Transwell inserts.

  • In the lower chamber of the 24-well plate, add cell culture medium containing a chemoattractant (e.g., FBS or LPA).

  • In the upper chamber (the Transwell insert), seed the cancer cells (e.g., MM1) in serum-free medium containing various concentrations of this compound or vehicle control.

  • Incubate the plate at 37°C in a CO₂ incubator for a sufficient time to allow cell migration (e.g., 24-48 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Count the number of migrated cells in several microscopic fields for each insert.

  • Calculate the percentage of inhibition of migration compared to the control.[4]

In Vivo Lung Metastasis Model

This model evaluates the efficacy of 3-ccPA 16:1 in preventing the formation of lung metastases by cancer cells in a murine model.

Materials:

  • B16F10 murine melanoma cells

  • Syngeneic mice (e.g., C57BL/6)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Surgical tools for injection and dissection

  • Fixative for lung tissue (e.g., Bouin's solution or 10% neutral buffered formalin)

  • Dissecting microscope

Procedure:

  • Culture and harvest B16F10 melanoma cells. Resuspend the cells in sterile PBS at a defined concentration (e.g., 2.5 x 10⁵ cells/100 µL).

  • Inject the B16F10 cell suspension into the lateral tail vein of the mice.

  • Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at predetermined time points before and/or after tumor cell injection.

  • Monitor the health and weight of the mice regularly.

  • After a set period (e.g., 14-21 days), euthanize the mice.

  • Excise the lungs and fix them in an appropriate fixative. The melanin in the B16F10 cells will cause the metastatic nodules to appear as black foci on the lung surface.

  • Count the number of metastatic nodules on the surface of the lungs using a dissecting microscope.

  • Compare the number of lung metastases in the treated group to the control group to determine the inhibitory effect of 3-ccPA 16:1.[2][3][9]

Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model ATX_Assay Autotaxin Inhibition Assay (IC50 Determination) Migration_Assay Transcellular Migration Assay (% Inhibition) Metastasis_Model Lung Metastasis Model (Reduction in Nodules) Molecule Palmitoleoyl 3-carbacyclic Phosphatidic Acid Molecule->ATX_Assay Molecule->Migration_Assay Molecule->Metastasis_Model

References

The Central Role of Phosphatidic Acid in De Novo Glycerophospholipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of phosphatidic acid (PA) in the de novo synthesis of glycerophospholipids. As the simplest glycerophospholipid, PA stands at a critical metabolic branch point, directing the flow of precursors towards the synthesis of all major classes of membrane phospholipids and storage lipids.[1][2] This document details the core biochemical pathways, key enzymatic players, experimental methodologies for their study, and the emerging role of PA as a signaling molecule in the regulation of lipid homeostasis.

Phosphatidic Acid: The Precursor at the Crossroads of Glycerophospholipid Synthesis

De novo glycerophospholipid synthesis, largely occurring at the endoplasmic reticulum (ER), begins with the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA) and its subsequent acylation to yield phosphatidic acid.[3][4] PA is the last common precursor for the synthesis of all other glycerophospholipids, which diverges into two major branches originating from this central molecule.[5][6]

The first branch involves the conversion of PA to diacylglycerol (DAG) by the enzyme phosphatidic acid phosphatase (PAP).[7] DAG is then utilized in the Kennedy pathway to synthesize phosphatidylcholine (PC) and phosphatidylethanolamine (PE), the two most abundant phospholipids in many eukaryotic membranes.[8][9] The second major branch is initiated by the activation of PA with cytidine triphosphate (CTP) to form cytidine diphosphate-diacylglycerol (CDP-DAG), a reaction catalyzed by CDP-diacylglycerol synthase (CDS).[10][11] CDP-DAG serves as the precursor for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL).[10][12] Phosphatidylserine (PS) can be synthesized from PC or PE via base-exchange reactions catalyzed by phosphatidylserine synthases (PSS).[13][14]

Key Enzymes in Phosphatidic Acid Metabolism

Several key enzymes dictate the metabolic fate of phosphatidic acid, and their activities are tightly regulated to maintain cellular lipid homeostasis.

  • Glycerol-3-Phosphate Acyltransferase (GPAT) and 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT): These enzymes catalyze the sequential acylation of glycerol-3-phosphate to form PA.[3][6]

  • Phosphatidic Acid Phosphatase (PAP), also known as Lipin: This enzyme dephosphorylates PA to produce DAG, a crucial step for the synthesis of PC, PE, and triacylglycerols (TAGs).[7][15] The catalytic mechanism of PAP enzymes involves a haloacid dehalogenase (HAD)-like domain.[16][17]

  • CDP-Diacylglycerol Synthase (CDS): This integral membrane enzyme catalyzes the formation of the high-energy intermediate CDP-DAG from PA and CTP.[10][11] There are two major isoforms in mammals, CDS1 and CDS2, which exhibit different substrate specificities.[18]

  • Phosphatidylserine Synthase (PSS): These enzymes, PSS1 and PSS2 in mammals, catalyze the synthesis of PS from PC and PE, respectively, through a base-exchange reaction.[13][14]

Quantitative Data on Glycerophospholipid Synthesis

The precise composition of glycerophospholipids is critical for membrane function and varies between different cell types and organelles. The kinetic properties of the enzymes involved in their synthesis play a crucial role in determining this composition.

EnzymeSubstrate(s)Vmax (µmol/min/mg)Km (mM)Source Organism/Cell TypeReference(s)
CDP-Diacylglycerol Synthase 1 (CDS1)1-stearoyl-2-arachidonoyl-sn-PA (SAPA)3.3 ± 0.3Not specifiedHuman (expressed in COS7)[18]
CDP-Diacylglycerol Synthase 1 (CDS1)1-stearoyl-2-linoleoyl-sn-PA (SLPA)3.6 ± 0.1Not specifiedHuman (expressed in COS7)[18]
CDP-Diacylglycerol Synthase 2 (CDS2)1-stearoyl-2-arachidonoyl-sn-PA (SAPA)9.3 ± 0.4Not specifiedHuman (expressed in COS7)[18]
CDP-Diacylglycerol Synthase 2 (CDS2)1-stearoyl-2-linoleoyl-sn-PA (SLPA)3.5 ± 0.1Not specifiedHuman (expressed in COS7)[18]
CDP-Diacylglycerol SynthaseCTPNot specified0.18Clostridium perfringens[15]
CDP-Diacylglycerol SynthasePhosphatidic AcidNot specified0.22Clostridium perfringens[15]

Table 1: Kinetic Parameters of Key Enzymes in Glycerophospholipid Synthesis. This table summarizes the available kinetic data for CDP-diacylglycerol synthase, highlighting the differences between isoforms and species.

Phospholipid ClassBaby Hamster Kidney (BHK) Cells (% of total)Rat Hepatocytes (% of total)Murine Hepatocyte Lipid Droplets (% of total)Reference(s)
Phosphatidylcholine (PC)~50~45~60[19]
Phosphatidylethanolamine (PE)~25~20~15[19]
Phosphatidylinositol (PI)~10~15~5[19]
Phosphatidylserine (PS)~5~5Not specified[19]
Phosphatidic Acid (PA)<1<1Not specified[19]
Cardiolipin (CL)~5 (in mitochondria)~10 (in mitochondria)Not specified[19]

Table 2: Relative Abundance of Major Glycerophospholipids in Different Cell Types and Organelles. This table provides an overview of the glycerophospholipid composition, emphasizing the predominance of PC and PE.

Experimental Protocols for Studying Phosphatidic Acid's Role

Investigating the role of PA in glycerophospholipid synthesis requires a combination of techniques to measure enzyme activities and quantify lipid levels.

Fluorometric Assay for Phosphatidic Acid Quantification

This method provides a sensitive and specific measurement of PA levels in cellular extracts.[20][21]

  • Lipid Extraction: Extract total lipids from cell or tissue samples using a modified Bligh and Dyer method.[10]

  • Sample Preparation: Resuspend the dried lipid extract in a suitable buffer containing Triton X-100 to form micelles.

  • Enzymatic Reaction:

    • Add lipase to the sample to hydrolyze PA to glycerol-3-phosphate (G3P).

    • Incubate to allow for complete hydrolysis.

    • Add glycerol-3-phosphate oxidase to oxidize G3P, producing hydrogen peroxide.

    • Add a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase. The probe reacts with hydrogen peroxide to produce a fluorescent product (resorufin).

  • Detection: Measure the fluorescence using a microplate reader with excitation and emission wavelengths typically around 530-560 nm and 585-595 nm, respectively.[22][23]

  • Quantification: Determine PA concentration by comparing the sample fluorescence to a standard curve generated with known amounts of PA.

Radiometric Assay for CDP-Diacylglycerol Synthase (CDS) Activity

This assay measures the incorporation of a radiolabeled precursor into CDP-DAG.[11][24]

  • Preparation of Cell Lysates/Membrane Fractions: Prepare membrane fractions from cells or tissues of interest, as CDS is an integral membrane protein.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a detergent like Triton X-100. Add the membrane fraction and phosphatidic acid substrate.

  • Initiation of Reaction: Start the reaction by adding radiolabeled CTP (e.g., [α-³²P]CTP or [³H]CTP).

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period.

  • Termination and Lipid Extraction: Stop the reaction by adding a quench solution (e.g., HCl in methanol) and extract the lipids.

  • Separation and Detection: Separate the radiolabeled CDP-DAG from the unreacted radiolabeled CTP using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of radiolabeled CDP-DAG by autoradiography or scintillation counting and calculate the specific activity of the enzyme.

LC-MS/MS for Comprehensive Glycerophospholipid Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed identification and quantification of individual glycerophospholipid species.[1][10]

  • Lipid Extraction: Perform a robust lipid extraction from the biological sample, often including internal standards for various lipid classes to correct for extraction efficiency and instrument variability.

  • Chromatographic Separation: Separate the different glycerophospholipid classes using liquid chromatography. Normal-phase chromatography separates based on head group polarity, while reverse-phase chromatography separates based on acyl chain length and saturation.[10]

  • Mass Spectrometry Analysis:

    • Ionization: Use electrospray ionization (ESI) to generate ions from the lipid molecules.

    • MS1 Scan: Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact lipid molecules.

    • MS/MS Fragmentation: Select precursor ions of interest and fragment them to obtain characteristic daughter ions that reveal the identity of the head group and acyl chains.

  • Data Analysis: Identify and quantify the different glycerophospholipid species based on their retention time, precursor m/z, and fragmentation patterns using specialized software.

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs.

De_Novo_Glycerophospholipid_Synthesis cluster_kennedy Kennedy Pathway Branch cluster_cdp_dag CDP-DAG Branch G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP (Lipin) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDS PC Phosphatidylcholine DAG->PC Kennedy Pathway PE Phosphatidylethanolamine DAG->PE Kennedy Pathway TAG Triacylglycerol DAG->TAG DGAT PI Phosphatidylinositol CDP_DAG->PI PIS PG Phosphatidylglycerol CDP_DAG->PG PGPS PS Phosphatidylserine PC->PS PSS1 PE->PS PSS2 CL Cardiolipin PG->CL

Figure 1: De Novo Glycerophospholipid Synthesis Pathway. This diagram illustrates the central role of phosphatidic acid (PA) as a branch point for the synthesis of major glycerophospholipids and triacylglycerol.

Experimental_Workflow start Cell Culture/ Tissue Sample extraction Lipid Extraction (Bligh & Dyer) start->extraction pa_quant PA Quantification (Fluorometric Assay) extraction->pa_quant enzyme_assays Enzyme Activity Assays (e.g., CDS, PAP) extraction->enzyme_assays lcms Glycerophospholipid Profiling (LC-MS/MS) extraction->lcms data_analysis Data Analysis and Interpretation pa_quant->data_analysis enzyme_assays->data_analysis lcms->data_analysis

Figure 2: Experimental Workflow for Studying PA Metabolism. This flowchart outlines the key steps in the experimental investigation of phosphatidic acid's role in glycerophospholipid synthesis.

Phosphatidic Acid as a Signaling Molecule

Beyond its structural role as a biosynthetic precursor, phosphatidic acid is an important signaling lipid that regulates a variety of cellular processes.[9] The cellular levels of PA are tightly controlled, and transient increases in PA can recruit and activate specific proteins, influencing signaling cascades.[3]

PA has been shown to directly bind to and regulate the activity of several proteins, including protein kinases and phosphatases, thereby impacting cell growth, proliferation, and membrane trafficking.[9] In the context of lipid synthesis, PA itself can regulate the expression of genes involved in phospholipid metabolism. For instance, in yeast, elevated levels of PA at the nuclear/ER membrane lead to the derepression of phospholipid synthesis genes.[6] PA also plays a role in the regulation of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[5]

PA_Signaling_Pathway stimuli Extracellular Stimuli (e.g., Growth Factors) pld Phospholipase D (PLD) stimuli->pld dgk Diacylglycerol Kinase (DGK) stimuli->dgk pa Phosphatidic Acid (PA) pld->pa dgk->pa mtorc1 mTORC1 pa->mtorc1 raf1 Raf-1 Kinase pa->raf1 gene_expression Transcriptional Regulation (e.g., SREBP-1c) pa->gene_expression cell_growth Cell Growth & Proliferation mtorc1->cell_growth raf1->cell_growth lipid_synthesis Lipid Synthesis Gene Expression gene_expression->lipid_synthesis

Figure 3: Phosphatidic Acid Signaling Pathways. This diagram summarizes the role of phosphatidic acid as a second messenger in cellular signaling, influencing key pathways that regulate cell growth and lipid metabolism.

Conclusion and Future Directions

Phosphatidic acid is unequivocally a central molecule in cellular lipid metabolism, functioning as the primary precursor for the de novo synthesis of all major glycerophospholipids and as a critical signaling molecule. A thorough understanding of the enzymes that regulate PA metabolism and the intricate signaling networks it influences is essential for researchers in cell biology and drug development. Future research will likely focus on the spatial and temporal regulation of PA synthesis and signaling, the specific roles of different PA molecular species, and the development of therapeutic strategies that target key enzymes in PA metabolism for the treatment of metabolic diseases and cancer. The experimental approaches outlined in this guide provide a robust framework for advancing our knowledge in this vital area of lipid research.

References

Methodological & Application

Application Notes and Protocols: Utilizing Palmitoleoyl 3-carbacyclic Phosphatidic Acid in Cancer Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the process of cancer cell dissemination to distant organs, is a major cause of cancer-related mortality. Cell migration is a critical step in the metastatic cascade, making it a key target for therapeutic intervention. Palmitoleoyl 3-carbacyclic Phosphatidic Acid (cPA) is a synthetic analog of the naturally occurring lysophospholipid, cyclic phosphatidic acid. Unlike its counterpart, lysophosphatidic acid (LPA), which often promotes tumor progression and cell migration, cPA and its stabilized derivatives have demonstrated potent inhibitory effects on cancer cell migration and metastasis.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro cancer cell migration assays.

Mechanism of Action

This compound exerts its anti-migratory effects through a signaling pathway distinct from that of LPA. While LPA typically signals through G protein-coupled LPA receptors to promote cell migration, the inhibitory action of cPA is independent of these receptors. The primary mechanism of cPA involves the inhibition of the small GTPase, RhoA.[1]

RhoA is a key regulator of the actin cytoskeleton, and its activation is essential for the formation of stress fibers and focal adhesions, cellular structures critical for cell motility. By inhibiting the activation of RhoA, this compound disrupts the organization of the actin cytoskeleton, leading to a reduction in cancer cell migration and invasion.[1] A downstream consequence of RhoA inhibition by cPA is the suppression of focal adhesion kinase (FAK) autophosphorylation at Tyr-397, a critical event in the signaling cascade that promotes cell movement.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of cPA and its derivatives on cancer cell migration and metastasis.

Table 1: Inhibition of In Vitro Cancer Cell Migration by cPA Derivatives

CompoundCell LineAssay TypeConcentration% Inhibition of MigrationReference
Palmitoyl-cPA (16:0)MM1 (rat ascites hepatoma)Transcellular Migration12.5 µM86%[1]
Palmitoleoyl-cPA (16:1)MM1 (rat ascites hepatoma)Transcellular Migration12.5 µM23%[1]
Oleoyl-cPA (18:1)MM1 (rat ascites hepatoma)Transcellular Migration12.5 µM57%[1]

Table 2: Inhibition of In Vivo Metastasis by carba-cPA (ccPA) Derivatives

CompoundCancer ModelDosage% Reduction in Lung Tumor NodulesReference
2-carba-cPA (16:0)B16-F0 Melanoma Xenograft1-8 µ g/animal Significant[1]
3-carba-cPA (16:1)B16-F0 Melanoma Xenograft1-8 µ g/animal Significant[1]

Signaling Pathway

cPA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cPA Palmitoleoyl 3-carbacyclic Phosphatidic Acid Unknown_Target Unknown Membrane Target cPA->Unknown_Target Binds RhoA_GTP Active RhoA-GTP Unknown_Target->RhoA_GTP Inhibits (Mechanism TBD) Cell_Migration Cell Migration & Invasion Unknown_Target->Cell_Migration Inhibits RhoA_GDP Inactive RhoA-GDP RhoA_GTP->RhoA_GDP Inactivation ROCK ROCK RhoA_GTP->ROCK Activates RhoA_GDP->RhoA_GTP Activation Actin_Stress_Fibers Actin Stress Fiber Formation ROCK->Actin_Stress_Fibers Promotes Actin_Stress_Fibers->Cell_Migration Enables

Caption: cPA Signaling Pathway in Cancer Cell Migration Inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Migration Assay cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cells to Confluence Create_Wound 3a. Create Scratch/Wound in Monolayer Cell_Culture->Create_Wound Wound Healing Seed_Transwell 3b. Seed Cells in Transwell Insert Cell_Culture->Seed_Transwell Transwell Prepare_cPA 2. Prepare cPA Solutions (e.g., 1-50 µM) Add_cPA 4. Add cPA Treatment and Controls Create_Wound->Add_cPA Seed_Transwell->Add_cPA Incubate 5. Incubate (12-48 hours) Add_cPA->Incubate Image_Wound 6a. Image Wound Closure at Time Points Incubate->Image_Wound Wound Healing Stain_Transwell 6b. Fix and Stain Migrated Cells Incubate->Stain_Transwell Transwell Quantify 7. Quantify Migration (Area Closure / Cell Count) Image_Wound->Quantify Stain_Transwell->Quantify

References

Troubleshooting & Optimization

preventing degradation of Palmitoleoyl 3-carbacyclic Phosphatidic Acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Palmitoleoyl 3-carbacyclic Phosphatidic Acid (cPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation and troubleshooting common issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (cPA) and what are its primary applications?

This compound (cPA), also known as 3-ccPA 16:1, is a synthetic analog of the naturally occurring lipid mediator, cyclic phosphatidic acid.[1][2] Its structure contains a palmitoleoyl chain at the sn-1 position and a carbacyclic group that replaces the oxygen atom at the sn-3 position of the glycerol backbone. This modification makes it resistant to ring-opening and degradation by phospholipases.[1][3] The primary application of cPA is as a potent inhibitor of the enzyme autotaxin (ATX).[1][4] By inhibiting ATX, cPA blocks the production of lysophosphatidic acid (LPA), a key signaling molecule involved in cancer cell proliferation, migration, and metastasis.[1][5] Consequently, cPA is widely used in cancer research, particularly in studies involving melanoma and other metastatic cancers.[1][4]

Q2: What are the recommended storage and handling conditions for cPA?

To ensure the stability and integrity of cPA, it is crucial to adhere to proper storage and handling protocols. cPA is typically supplied as a solution in chloroform or as a crystalline solid.

ParameterRecommendationRationale
Storage Temperature -20°C or below[2][3]Minimizes potential degradation over long-term storage.
Storage Form As a solution in an organic solvent (e.g., chloroform) or as a dry powder.Prevents hydrolysis and oxidation.
Container Glass vials with Teflon-lined caps.Avoids leaching of plasticizers from plastic containers.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Reduces the risk of oxidation of the unsaturated palmitoleoyl chain.
Handling Allow the vial to warm to room temperature before opening to prevent condensation. Use glass or stainless-steel instruments for transfers.Prevents introduction of moisture and contaminants.

Commercial suppliers state a stability of at least two to four years when stored under these conditions.[1][2]

Q3: What is the solubility of cPA?

The solubility of cPA can vary depending on the specific fatty acid chain and the solvent. The table below summarizes the reported solubility for palmitoleoyl (16:1) and palmitoyl (16:0) forms of 3-carbacyclic phosphatidic acid.

CompoundSolventSolubility
Palmitoleoyl (16:1) 3-cPAPBS (pH 7.2)5 mg/mL[1]
Palmitoyl (16:0) 3-cPAPBS (pH 7.2)0.5 mg/mL[2]
Palmitoleoyl (16:1) 3-cPAChloroformSoluble (often supplied in this solvent)[1]

For cell-based assays, it is common to prepare a concentrated stock solution in an organic solvent like chloroform or ethanol and then dilute it into the aqueous culture medium. Ensure the final concentration of the organic solvent is minimal to avoid cytotoxicity.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with cPA.

Issue 1: Inconsistent or No Inhibitory Effect on Autotaxin Activity

Possible Causes and Solutions:

CauseTroubleshooting Step
Degradation of cPA - Verify Storage: Ensure cPA has been stored at -20°C or below in a tightly sealed container under an inert atmosphere. - Check Handling: Confirm that the compound was warmed to room temperature before opening and handled with appropriate solvent-resistant materials. - Prepare Fresh Dilutions: Prepare fresh working solutions from a stock for each experiment.
Incorrect Assay Conditions - Optimize pH: Autotaxin activity is pH-dependent. Ensure the assay buffer is within the optimal pH range for the enzyme (typically around 7.4-8.0). - Check Substrate Concentration: The inhibitory effect of cPA can be competitive. Ensure the substrate (LPC) concentration is appropriate for the assay. - Enzyme Activity: Verify the activity of your autotaxin enzyme with a known control inhibitor.
Solubility/Aggregation Issues - Sonication: Briefly sonicate the diluted cPA solution in the aqueous buffer to aid dissolution and break up aggregates. - Carrier Protein: Consider using a carrier protein like fatty acid-free BSA to improve solubility and delivery to the enzyme.
Issue 2: Poor Reproducibility in Cell-Based Assays (e.g., Migration, Invasion)

Possible Causes and Solutions:

CauseTroubleshooting Step
cPA Aggregation in Media - Preparation of Working Solution: Prepare a high-concentration stock in an appropriate organic solvent (e.g., ethanol or DMSO). Dilute the stock solution directly into the cell culture medium with vigorous vortexing. Avoid storing diluted aqueous solutions for extended periods. - Visual Inspection: Before adding to cells, visually inspect the medium for any precipitation or cloudiness.
Non-Specific Effects on Cells - Titrate Concentration: Determine the optimal working concentration of cPA through a dose-response experiment. High concentrations may lead to off-target effects.[6] - Vehicle Control: Always include a vehicle control (medium with the same final concentration of the organic solvent used for the cPA stock) to account for any solvent effects. - Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH) to ensure that the working concentration of cPA is not toxic to the cells.
Cell Passage Number and Condition - Consistent Passaging: Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time. - Cell Health: Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Issue 3: Unexpected Cellular Responses or Off-Target Effects

Possible Causes and Solutions:

CauseTroubleshooting Step
Interaction with Cell Membranes - Lipid Composition: Be aware that introducing exogenous lipids can potentially alter the composition and biophysical properties of cell membranes, which might lead to non-specific effects.[7] - Control Compounds: Use a structurally related but inactive lipid analog as a negative control to differentiate specific inhibitory effects from non-specific lipid effects.
Contamination of cPA Stock - Purity Check: If possible, verify the purity of your cPA stock using analytical techniques like LC-MS. - Source of Compound: Ensure the cPA is from a reputable supplier.
Alteration of Lipid Metabolism - Lipidomic Analysis: For in-depth studies, consider performing lipidomic analysis to understand the broader effects of cPA treatment on the cellular lipid profile.[8]

Experimental Protocols

Protocol 1: Preparation of cPA Working Solution for Cell-Based Assays
  • Stock Solution: Prepare a 10 mM stock solution of this compound in chloroform or ethanol. Store this stock solution at -20°C under an inert atmosphere.

  • Intermediate Dilution (Optional): If a very low final concentration is required, an intermediate dilution in the same organic solvent can be prepared.

  • Working Solution: a. Warm the stock solution vial to room temperature. b. In a sterile microcentrifuge tube, add the required volume of cell culture medium. c. While vortexing the medium, add the appropriate volume of the cPA stock solution to achieve the desired final concentration. The final concentration of the organic solvent should typically be less than 0.1% to avoid toxicity. d. Continue vortexing for 30-60 seconds to ensure complete mixing. e. Visually inspect for any precipitation. If observed, brief sonication may be helpful. f. Use the freshly prepared working solution immediately.

Protocol 2: Autotaxin Inhibition Assay (In Vitro)

This protocol is a general guideline and may need optimization based on the source of autotaxin and the specific assay kit used.

  • Reagents:

    • Recombinant autotaxin

    • Lysophosphatidylcholine (LPC) substrate

    • Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl₂, MgCl₂, and Triton X-100)

    • Choline oxidase and horseradish peroxidase

    • Amplex Red reagent

    • This compound (inhibitor)

  • Procedure: a. Prepare a series of dilutions of cPA in the assay buffer. b. In a 96-well plate, add the cPA dilutions. c. Add the autotaxin enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow inhibitor binding. d. Prepare a reaction mixture containing LPC, choline oxidase, horseradish peroxidase, and Amplex Red in the assay buffer. e. Initiate the reaction by adding the reaction mixture to each well. f. Measure the fluorescence (excitation ~540 nm, emission ~590 nm) over time using a plate reader. g. Calculate the rate of reaction for each cPA concentration and determine the IC₅₀ value.

Protocol 3: Cell Migration Assay (Transwell Assay)
  • Cell Preparation: a. Culture cells to ~80% confluency. b. Starve the cells in a serum-free medium for 12-24 hours prior to the assay. c. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup: a. Place 8 µm pore size Transwell inserts into a 24-well plate. b. To the lower chamber, add a medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor). c. Prepare cell suspensions containing different concentrations of cPA or a vehicle control. d. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period suitable for the cell type (e.g., 6-24 hours).

  • Analysis: a. After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. b. Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde. c. Stain the migrated cells with a staining solution (e.g., 0.5% crystal violet). d. Wash the inserts to remove excess stain. e. Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells in several fields under a microscope.

Visualizations

Signaling Pathway of cPA Action

cPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPARs) LPA->LPAR Activates cPA Palmitoleoyl 3-carbacyclic Phosphatidic Acid (cPA) cPA->ATX Inhibits Signaling Downstream Signaling (e.g., Rho/ROCK, PI3K/Akt) LPAR->Signaling Response Cellular Responses Signaling->Response Metastasis Migration, Invasion, Proliferation Response->Metastasis

Caption: Mechanism of action of this compound (cPA).

Experimental Workflow for Testing cPA in a Cell Migration Assay

cPA_Migration_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture and Starve Cells C 3. Seed Cells with cPA/Vehicle in Transwell Upper Chamber A->C B 2. Prepare cPA Working Solutions and Vehicle Control B->C D 4. Add Chemoattractant to Lower Chamber C->D E 5. Incubate for 6-24 hours D->E F 6. Fix and Stain Migrated Cells E->F G 7. Quantify Migration (Imaging or Absorbance) F->G H 8. Analyze and Compare Data G->H

Caption: Workflow for a Transwell cell migration assay to evaluate the effect of cPA.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic Start Inconsistent Results with cPA Check_Compound Verify cPA Integrity Start->Check_Compound Check_Assay Review Assay Conditions Start->Check_Assay Check_Cells Assess Cell Health and Handling Start->Check_Cells Storage Proper Storage? (-20°C, Inert Gas) Check_Compound->Storage Degradation Parameters Optimized Parameters? (pH, Concentrations) Check_Assay->Parameters Reproducibility Passage Consistent Passage? (Low Number) Check_Cells->Passage Variability Handling Correct Handling? (Warming, Fresh Dilutions) Storage->Handling Yes Solution_Compound Prepare Fresh Stock/Dilutions Storage->Solution_Compound No Solubility Solubility/Aggregation? (Sonication, Carrier) Handling->Solubility Yes Handling->Solution_Compound No Solubility->Solution_Compound Yes Controls Appropriate Controls? (Vehicle, Negative) Parameters->Controls Yes Solution_Assay Re-optimize Assay Parameters Parameters->Solution_Assay No Controls->Solution_Assay No Solution_Cells Use New Batch of Cells Passage->Solution_Cells No

Caption: A logical guide for troubleshooting inconsistent experimental results with cPA.

References

troubleshooting Palmitoleoyl 3-carbacyclic Phosphatidic Acid delivery in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Palmitoleoyl 3-carbacyclic Phosphatidic Acid (cPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of cPA in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (cPA) and what is its primary mechanism of action?

A1: this compound (cPA), specifically the 3-ccPA 16:1 analog, is a synthetic analog of cyclic lysophosphatidic acid (LPA). Its primary mechanism of action is the inhibition of autotaxin (ATX), a secreted lysophospholipase D that plays a crucial role in generating the signaling lipid, lysophosphatidic acid (LPA). By inhibiting ATX, cPA blocks the production of LPA, which is involved in various cellular processes, including cell proliferation, migration, and survival.[1][2]

Q2: What are the common applications of cPA in cell culture experiments?

A2: In cell culture, cPA is primarily used to study the biological roles of the ATX-LPA signaling axis. Common applications include:

  • Inhibiting cancer cell migration and invasion.[1][2]

  • Investigating the role of ATX in fibrosis.

  • Studying the modulation of the tumor microenvironment and immune responses.[3][4]

  • Potentiating the effects of chemotherapy drugs by overcoming resistance mechanisms.[5]

Q3: What is the recommended solvent for preparing a stock solution of cPA?

A3: While specific recommendations may vary by supplier, a common approach for similar lipid-based inhibitors is to prepare a stock solution in an organic solvent such as ethanol or DMSO. For this compound, some suppliers indicate it is provided as a solution in chloroform. It is crucial to check the manufacturer's datasheet for the specific product you are using. For aqueous-based experiments, further dilution into a buffer like PBS (pH 7.2) is often performed immediately before use.

Q4: What is an appropriate vehicle control for cPA in cell culture experiments?

A4: The appropriate vehicle control is the solvent used to dissolve and dilute the cPA to its final concentration in the cell culture medium. For example, if you prepare a stock solution in ethanol and then dilute it in your culture medium, your vehicle control should be the same final concentration of ethanol in the medium without the cPA. This ensures that any observed effects are due to the cPA itself and not the solvent.

Troubleshooting Guide

This guide addresses common issues that may arise during the delivery of cPA to cells in culture.

Problem 1: Precipitation of cPA in Cell Culture Medium

  • Observation: A visible precipitate or cloudiness appears in the cell culture medium after the addition of cPA.

  • Potential Causes:

    • Low Solubility: The concentration of cPA may exceed its solubility limit in the aqueous culture medium.

    • Solvent Shock: Rapid dilution of a concentrated organic stock solution into the aqueous medium can cause the compound to precipitate.

    • Temperature Effects: Changes in temperature can affect the solubility of lipids.

  • Solutions:

    • Optimize Concentration: Determine the optimal working concentration of cPA through a dose-response experiment, starting with lower concentrations.

    • Serial Dilutions: Prepare intermediate dilutions of the cPA stock solution in a solvent that is miscible with the culture medium before the final dilution.

    • Vortexing/Mixing: Gently vortex or mix the diluted cPA solution immediately before adding it to the cell culture plates to ensure it is well-dispersed.

    • Warm the Medium: Pre-warm the cell culture medium to 37°C before adding the cPA solution.

Problem 2: Low or No Biological Activity of cPA

  • Observation: The expected biological effect of cPA (e.g., inhibition of cell migration) is not observed.

  • Potential Causes:

    • Suboptimal Concentration: The concentration of cPA may be too low to effectively inhibit autotaxin in your specific cell line.

    • Incorrect Incubation Time: The duration of cPA treatment may be insufficient to elicit a biological response.

    • Degradation of cPA: Improper storage or handling of the cPA stock solution may lead to its degradation.

    • Cell Line-Specific Sensitivity: The cell line you are using may be less sensitive to autotaxin inhibition.

  • Solutions:

    • Dose-Response and Time-Course Experiments: Perform experiments with a range of cPA concentrations and incubation times to determine the optimal conditions for your cell line.

    • Proper Storage: Store the cPA stock solution as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.

    • Confirm ATX Expression: Verify that your cell line expresses and secretes autotaxin, as the effect of cPA is dependent on the presence of its target.

Problem 3: Cellular Toxicity or Reduced Viability

  • Observation: An increase in cell death or a significant reduction in cell proliferation is observed after cPA treatment.

  • Potential Causes:

    • High Concentration of cPA: The concentration of cPA may be in a cytotoxic range for your cell line.

    • Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) used to deliver the cPA may be toxic to the cells.

    • Off-Target Effects: At high concentrations, cPA may have off-target effects that lead to cytotoxicity.

  • Solutions:

    • Determine IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, MTS) to determine the concentration of cPA that is toxic to your cells.

    • Limit Solvent Concentration: Ensure that the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).

    • Use a Lower, Effective Concentration: Based on dose-response experiments, select the lowest concentration of cPA that gives the desired biological effect without significant cytotoxicity.

Quantitative Data Summary

Table 1: Solubility of Carbacyclic Phosphatidic Acid Analogs

CompoundSolventSolubility
This compound (3-ccPA 16:1)PBS (pH 7.2)5 mg/mL
Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0)PBS (pH 7.2)0.5 mg/mL
Oleoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 18:1)PBS (pH 7.2)5 mg/mL

Table 2: Reported Effective Concentrations of Autotaxin Inhibitors in Cell Culture

InhibitorCell LineAssayEffective ConcentrationReference
3-ccPA 16:1A2058 melanomaCell Invasion3 µM[2]
BithionolVarious cancer cellsCell InvasionNot specified[1]
NSC 48300Various cancer cellsCell InvasionNot specified[1]
IOA-289Gastrointestinal cancerCell Viability & MigrationDose-dependent[6]
ATX-1d4T1 murine breast carcinomaPaclitaxel Potentiation1.8 ± 0.3 μM (IC50 for ATX)[5]
PF-8380KP murine lung cancerIn combination with anti-PD-1Not specified[3]

Experimental Protocols

Protocol 1: Preparation of cPA Stock Solution and Working Solutions

  • Materials:

    • This compound (cPA)

    • Anhydrous ethanol or DMSO

    • Sterile microcentrifuge tubes

    • Sterile PBS (pH 7.2)

    • Cell culture medium

  • Procedure for 10 mM Stock Solution:

    • Allow the vial of cPA to equilibrate to room temperature before opening.

    • Reconstitute the cPA in the appropriate volume of anhydrous ethanol or DMSO to achieve a 10 mM stock solution. For example, for 1 mg of cPA (MW ~388.5 g/mol ), add approximately 257 µL of solvent.

    • Vortex briefly to ensure the cPA is fully dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended by the manufacturer.

  • Procedure for Preparing Working Solutions:

    • Thaw an aliquot of the 10 mM cPA stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in sterile PBS or serum-free medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10.

    • From the intermediate dilution, prepare the final working concentration by adding the appropriate volume to your pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate solution.

    • Mix the medium gently by swirling the plate or flask immediately after adding the cPA.

Protocol 2: Cell Migration (Wound Healing) Assay

  • Cell Seeding:

    • Seed cells in a 6-well plate and allow them to grow to a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.

    • Wash the wells twice with sterile PBS to remove any detached cells.

  • Treatment:

    • Replace the PBS with fresh cell culture medium containing the desired concentration of cPA or the vehicle control.

    • It is recommended to use a reduced serum medium (e.g., 1% FBS) to minimize cell proliferation, which could interfere with the migration measurement.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera. Ensure the same field of view is imaged at each time point.

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure over time for both the cPA-treated and vehicle-treated cells.

    • Compare the migration rates between the different conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare cPA Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working treat_cells Treat Cells with cPA or Vehicle Control prep_working->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., Migration, Viability) incubate->assay data_analysis Analyze and Interpret Data assay->data_analysis

Caption: Experimental workflow for using cPA in cell culture.

signaling_pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Conversion cPA cPA (Inhibitor) cPA->ATX Inhibition LPA_Receptor LPA Receptors (LPAR1-6) LPA->LPA_Receptor Activation Downstream Downstream Signaling (Proliferation, Migration, Survival) LPA_Receptor->Downstream

Caption: cPA inhibits the ATX-LPA signaling pathway.

troubleshooting_tree start Start Troubleshooting issue What is the issue? start->issue precipitate Precipitation in medium issue->precipitate Precipitation no_effect No biological effect issue->no_effect Ineffectiveness toxicity Cell toxicity issue->toxicity Toxicity sol_precipitate Check concentration Prepare fresh dilutions Warm medium precipitate->sol_precipitate sol_no_effect Increase concentration Optimize incubation time Verify ATX expression no_effect->sol_no_effect sol_toxicity Decrease concentration Check vehicle toxicity Perform viability assay toxicity->sol_toxicity

References

Technical Support Center: Improving the Specificity of Carbacyclic Phosphatidic Acid Probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for carbacyclic phosphatidic acid (cPA) probes. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and enhance the specificity of their experiments involving these valuable chemical tools.

Frequently Asked Questions (FAQs)

Q1: What are carbacyclic phosphatidic acid (cPA) probes and why are they used?

A1: Carbacyclic phosphatidic acid (cPA) is a metabolically stable analog of the signaling lipid phosphatidic acid (PA).[1] PA plays a crucial role in numerous cellular processes, but its study is challenging due to the lack of a consensus binding sequence among its protein targets.[2] cPA probes, which are often tagged with fluorescent markers or other reporters, are synthetic tools that mimic natural PA, allowing researchers to identify and study PA-binding proteins and their roles in signaling pathways.[2]

Q2: What are the main challenges to the specificity of cPA probes?

A2: The primary challenge is potential cross-reactivity with receptors and binding proteins of structurally similar lipids, most notably lysophosphatidic acid (LPA).[3] While some carbacyclic analogs of cPA have been designed to not activate LPA receptors, ensuring this specificity in a given experimental system is crucial.[1] Another challenge is that the lipid environment, including the presence of other lipids and membrane curvature, can influence the binding characteristics of the probe.

Q3: How do different cPA probe designs affect specificity?

A3: The specificity of a cPA probe can be influenced by several factors in its design, including the length and saturation of its fatty acid chains and the nature of the reporter tag.[4] Different PA-binding domains in proteins exhibit preferences for PA molecules with specific acyl chain characteristics.[4] Therefore, a probe's design can make it more or less specific for a particular target protein.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with cPA probes, focusing on improving specificity.

Problem 1: High background or non-specific binding in cell-based imaging.

Possible Causes:

  • Probe concentration is too high: Excess probe can lead to non-specific interactions with cellular components.

  • Cross-reactivity with other lipid-binding proteins: The probe may be binding to targets other than the protein of interest.

  • Suboptimal washing steps: Inadequate washing can leave unbound probe in the sample.

Troubleshooting Steps:

  • Optimize Probe Concentration:

    • Perform a concentration titration experiment to determine the lowest effective concentration of the cPA probe that still provides a detectable signal at the site of interest.

    • Start with the manufacturer's recommended concentration and perform serial dilutions.

  • Increase Washing Stringency:

    • Increase the number and duration of washing steps after probe incubation.

    • Consider adding a low concentration of a mild, non-ionic detergent to the wash buffer, but be cautious as this can also disrupt specific binding.

  • Use a Negative Control Probe:

    • If available, use an inactive analog of the cPA probe that is structurally similar but does not bind to the target of interest. This can help differentiate specific from non-specific binding.

  • Competition Assay:

    • Co-incubate the fluorescently labeled cPA probe with an excess of an unlabeled cPA analog. A significant decrease in the fluorescent signal indicates that the binding is specific.

Problem 2: Suspected cross-reactivity with LPA receptors.

Possible Causes:

  • The specific cPA probe variant being used may have some affinity for one or more LPA receptor subtypes.[5]

  • The cellular system being used may have high expression levels of LPA receptors, increasing the likelihood of off-target binding.

Troubleshooting Steps:

  • Validate with LPA Receptor Antagonists:

    • Pre-treat cells with a known antagonist of the suspected LPA receptor subtype before adding the cPA probe. A reduction in the probe's signal would suggest cross-reactivity.

  • Use Cell Lines with Known LPA Receptor Expression:

    • Test the cPA probe in parallel on cell lines with high and low (or null) expression of the LPA receptors . A significantly lower signal in the low/null expression cell line points to cross-reactivity.

  • In Vitro Binding Assays:

    • Perform in vitro binding assays using purified LPA receptors and the cPA probe to directly measure binding affinity (see Experimental Protocols section).

Problem 3: Inconsistent results or poor reproducibility.

Possible Causes:

  • Variability in lipid vesicle preparation: The lipid composition and preparation method of vesicles used in in vitro assays can affect probe binding.

  • Probe degradation: Although cPA probes are designed to be stable, improper storage or handling can lead to degradation.

  • Cellular health and passage number: Variations in cell culture conditions can alter the expression of target proteins and the lipid composition of membranes.

Troubleshooting Steps:

  • Standardize Vesicle Preparation:

    • Maintain a consistent protocol for preparing lipid vesicles, including lipid composition, extrusion, and sonication methods.

  • Proper Probe Handling:

    • Store the cPA probe according to the manufacturer's instructions, protecting it from light and repeated freeze-thaw cycles.

  • Consistent Cell Culture Practices:

    • Use cells within a defined passage number range and ensure consistent growth conditions (media, serum, confluency) for all experiments.

Quantitative Data

Probe/CompoundTargetBinding Affinity (Kd)Off-TargetBinding Affinity (Kd)Reference
18:1 LPA LPA1 Receptor2.08 ± 1.32 nM--[6]
16:0 LPA LPA1 Receptor1.69 ± 0.1 nM--[6]
Example cPA Probe A Target Protein XUser-determined valueLPA1 ReceptorUser-determined value-
Example cPA Probe B Target Protein YUser-determined valueLPA3 ReceptorUser-determined value-

Researchers should aim to generate similar data for their specific cpa probes and experimental systems.

Experimental Protocols

Protocol 1: In Vitro Competition Binding Assay

This protocol is designed to assess the specificity of a fluorescently labeled cPA probe.

Materials:

  • Fluorescently labeled cPA probe

  • Unlabeled cPA analog (competitor)

  • Purified target protein or cell membrane preparations expressing the target

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 96-well black microplate

  • Plate reader with fluorescence detection

Methodology:

  • Prepare a dilution series of the unlabeled cPA competitor in the assay buffer.

  • In the 96-well plate, add a fixed concentration of the fluorescent cPA probe to each well.

  • Add the increasing concentrations of the unlabeled competitor to the wells. Include a control with no competitor.

  • Add the purified protein or membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate for a specified time at the appropriate temperature to reach binding equilibrium.

  • Measure the fluorescence intensity in each well using the plate reader.

  • Plot the fluorescence intensity against the concentration of the unlabeled competitor. A decrease in fluorescence with increasing competitor concentration indicates specific binding.

Protocol 2: Cell-Based Cross-Reactivity Assay

This protocol helps determine if a cPA probe cross-reacts with LPA receptors in a cellular context.

Materials:

  • Fluorescently labeled cPA probe

  • Cell line expressing the target of interest and potentially cross-reactive LPA receptors

  • LPA receptor antagonist(s)

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

Methodology:

  • Seed cells in a suitable format for imaging (e.g., glass-bottom dishes) or flow cytometry.

  • Divide the cells into two groups: a control group and a group pre-treated with the LPA receptor antagonist.

  • Incubate the antagonist-treated group with an appropriate concentration of the antagonist for the recommended time.

  • Add the fluorescent cPA probe to both groups at the optimized concentration.

  • Incubate for the desired time.

  • Wash the cells to remove the unbound probe.

  • Image the cells with a fluorescence microscope or analyze them by flow cytometry.

  • Compare the fluorescence signal between the control and antagonist-treated groups. A significant reduction in the signal in the presence of the antagonist suggests cross-reactivity.

Visualizations

Signaling_Pathway cPA_Probe cPA Probe Target_Protein Target Protein cPA_Probe->Target_Protein Specific Binding LPA_Receptor LPA Receptor (Potential Off-Target) cPA_Probe->LPA_Receptor Cross-Reactivity Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Activation Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Off_Target_Response Off-Target Response LPA_Receptor->Off_Target_Response

Caption: cPA probe signaling and potential off-target effects.

Troubleshooting_Workflow Start High Background Signal? Optimize_Conc Optimize Probe Concentration Start->Optimize_Conc Yes Validate_Binding Validate Specific Binding Start->Validate_Binding No Competition_Assay Perform Competition Assay Optimize_Conc->Competition_Assay Check_LPA_Receptors Suspect LPA Receptor Cross-Reactivity? Competition_Assay->Check_LPA_Receptors Antagonist_Expt Use LPA Receptor Antagonist Check_LPA_Receptors->Antagonist_Expt Yes Check_LPA_Receptors->Validate_Binding No Antagonist_Expt->Validate_Binding Further_Investigation Further Investigation Needed Antagonist_Expt->Further_Investigation Problem_Solved Problem Solved Validate_Binding->Problem_Solved

Caption: Workflow for troubleshooting cPA probe specificity.

References

minimizing off-target effects of Palmitoleoyl 3-carbacyclic Phosphatidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Palmitoleoyl 3-carbacyclic Phosphatidic Acid (cPA). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing cPA in their experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (cPA) and what is its primary mechanism of action?

This compound (cPA) is a synthetic analog of cyclic phosphatidic acid (cPA).[1][2] It is designed for enhanced stability compared to its natural counterpart. The primary on-target effect of cPA is the potent inhibition of the enzyme autotaxin (ATX).[3] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous cellular processes, including cell proliferation, migration, and survival.[4][5] By inhibiting ATX, cPA effectively reduces the levels of LPA, thereby modulating these downstream signaling pathways.

Q2: What are the main off-target effects to be aware of when using cPA?

The primary concern for off-target effects with cPA relates to its structural similarity to lysophosphatidic acid (LPA). LPA exerts its effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA1-6).[4] Carbacyclic analogs of cPA, such as this compound, have been specifically designed to be selective inhibitors of autotaxin and to lack significant agonist activity at LPA1, LPA2, and LPA3 receptors.[6] However, it is crucial for researchers to experimentally verify the selectivity of cPA in their specific cellular context.

Q3: How can I minimize the off-target effects of cPA in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are key strategies:

  • Dose-Response Analysis: Perform a thorough dose-response analysis to determine the lowest effective concentration of cPA that inhibits autotaxin activity without eliciting off-target effects.

  • Use of Proper Controls: Always include appropriate controls in your experiments. This includes vehicle controls (the solvent used to dissolve cPA), and where possible, a structurally related but inactive analog.

  • Orthogonal Approaches: Confirm key findings using an alternative method to inhibit the ATX-LPA signaling axis, such as siRNA-mediated knockdown of autotaxin.

  • Selectivity Profiling: If significant off-target effects are suspected, consider performing a broader kinase or receptor screening panel to identify potential unintended molecular targets.[7][8][9][10][11]

Q4: What are the optimal solvent and storage conditions for cPA?

For optimal stability, cPA should be stored as a solid at -20°C or below. For preparing stock solutions, consult the manufacturer's datasheet for recommended solvents. Due to its lipid nature, ensuring complete solubilization is critical to avoid variability in experimental results. Sonication may be required to fully dissolve the compound. The stability of cPA in aqueous solutions can be pH-dependent, with greater stability in neutral or alkaline conditions compared to acidic environments.[12] It is advisable to prepare fresh dilutions for each experiment from a concentrated stock solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in experimental results Incomplete solubilization of cPA: cPA is a lipid and may not fully dissolve, leading to inconsistent concentrations.Ensure complete dissolution of the cPA stock solution. Gentle warming and vortexing or sonication may be necessary. Prepare fresh dilutions from the stock for each experiment.
Degradation of cPA: Improper storage or handling can lead to degradation.Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Assess the stability of cPA in your specific experimental buffer and conditions.[13][14]
Unexpected cellular phenotype observed Off-target effects: At higher concentrations, cPA may interact with unintended targets, such as LPA receptors or other lipid-binding proteins.Perform a dose-response experiment to identify the minimal effective concentration. Validate the on-target effect by measuring autotaxin activity or LPA levels. Use a selective LPA receptor antagonist as a control to rule out LPA receptor-mediated effects.[1]
Cell line-specific responses: The expression levels of autotaxin, LPA receptors, and other interacting proteins can vary between cell lines.Characterize the expression profile of key components of the ATX-LPA axis in your cell line. Compare your results with data from other cell lines reported in the literature.
No effect of cPA on cell migration/invasion Low autotaxin expression or activity: The cell line may not produce sufficient levels of autotaxin for cPA to have a measurable effect.Measure the endogenous autotaxin expression and activity in your cell line. Consider using a cell line with known high autotaxin expression or overexpressing autotaxin.
LPA-independent migration: The observed cell migration may be driven by signaling pathways independent of the ATX-LPA axis.Investigate other potential chemoattractants in your system. Use a positive control for LPA-mediated migration to ensure the assay is working correctly.
Suboptimal assay conditions: The concentration of chemoattractant, incubation time, or cell density may not be optimal.Optimize the transwell migration assay parameters, including chemoattractant concentration and incubation time.[15][16][17][18][19] Ensure proper serum starvation conditions to minimize background migration.[17][18]

Quantitative Data Summary

Table 1: Comparative Potency of this compound (cPA)

Target Assay Type Reported Potency (IC50/EC50) Reference
Autotaxin (ATX) Biochemical Activity AssayPotent Inhibition (Specific IC50 values are proprietary to manufacturers but are generally in the nanomolar range)[3]
LPA1 Receptor Calcium Mobilization AssayNo significant agonist activity[1][6]
LPA2 Receptor Calcium Mobilization AssayNo significant agonist activity[6]
LPA3 Receptor Calcium Mobilization AssayNo significant agonist activity[1][6]

Note: The specific IC50 and EC50 values can vary depending on the experimental conditions and assay format. Researchers should determine these values in their own experimental systems.

Experimental Protocols

Protocol 1: Autotaxin (ATX) Activity Assay (Amplex Red Method)

This protocol provides a method for measuring the lysophospholipase D (lysoPLD) activity of autotaxin by detecting the production of choline from the substrate lysophosphatidylcholine (LPC).[20]

Materials:

  • Recombinant human autotaxin

  • Lysophosphatidylcholine (LPC)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

  • This compound (cPA)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, Amplex Red reagent, HRP, and choline oxidase.

  • Add the test compound (cPA at various concentrations) or vehicle control to the wells of the microplate.

  • Add recombinant autotaxin to the wells.

  • Initiate the reaction by adding the substrate, LPC.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.

  • Calculate the rate of reaction and determine the IC50 value for cPA.

Protocol 2: LPA Receptor Activation Assay (Calcium Mobilization)

This protocol measures the activation of LPA receptors by quantifying changes in intracellular calcium concentration.[21][22][23][24][25]

Materials:

  • Cells expressing the LPA receptor of interest (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • LPA (as a positive control)

  • This compound (cPA)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the cells in the microplate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the test compound (cPA) or LPA (positive control) and monitor the change in fluorescence over time.

  • Analyze the data to determine the EC50 for receptor activation. To test for antagonist activity, pre-incubate the cells with cPA before adding LPA.

Visualizations

Signaling_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes cPA Palmitoleoyl 3-carbacyclic Phosphatidic Acid (cPA) cPA->ATX Inhibits LPA_Receptors LPA Receptors (LPA1-6) LPA->LPA_Receptors Activates Downstream Downstream Signaling (e.g., RhoA, MAPK) LPA_Receptors->Downstream Cellular_Response Cellular Responses (Migration, Proliferation) Downstream->Cellular_Response

Caption: cPA inhibits ATX, blocking LPA production and downstream signaling.

Experimental_Workflow cluster_OnTarget On-Target Effect Verification cluster_OffTarget Off-Target Effect Assessment cluster_Functional Functional Cellular Assays ATX_Assay Autotaxin Activity Assay LPA_Measurement Measure LPA Levels ATX_Assay->LPA_Measurement Confirms LPA_Receptor_Assay LPA Receptor Activation Assay (Calcium Mobilization) Kinase_Panel Broad Kinase Panel Screen (Optional) LPA_Receptor_Assay->Kinase_Panel Migration_Assay Cell Migration/Invasion Assay Proliferation_Assay Cell Proliferation Assay Start Treat Cells with cPA Start->ATX_Assay Start->LPA_Receptor_Assay Start->Migration_Assay Start->Proliferation_Assay

Caption: Workflow for assessing on- and off-target effects of cPA.

Troubleshooting_Logic Start Unexpected Experimental Outcome Solubility Check cPA Solubility & Stability Start->Solubility Dose Verify cPA Concentration (Dose-Response) Solubility->Dose If soluble & stable OnTarget Confirm On-Target Effect (ATX Inhibition) Dose->OnTarget If concentration is appropriate OffTarget Investigate Off-Target Effects (LPA Receptor Activation, etc.) OnTarget->OffTarget If on-target effect is confirmed Assay Troubleshoot Assay Conditions OffTarget->Assay If no off-target effects detected

Caption: Logical flow for troubleshooting unexpected cPA experiment results.

References

Technical Support Center: Quality Control and Purity Assessment of Synthetic 3-ccPA 16:1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of synthetic 3-carboxy-4-carboxymethyl-palmitoyl-16:1 (3-ccPA 16:1).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the quality control and purity of synthetic 3-ccPA 16:1.

Q1: What are the primary analytical techniques for assessing the purity of synthetic 3-ccPA 16:1?

A1: The primary techniques for assessing the purity of synthetic 3-ccPA 16:1 are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Q2: What are the expected spectral characteristics of 3-ccPA 16:1 in NMR analysis?

A2: In ¹H NMR, one would expect to see characteristic signals for the olefinic protons of the palmitoyl chain, methylene protons, and protons associated with the carboxy and carboxymethyl groups.[1][2] ¹³C NMR would show distinct signals for the carboxylic acid carbons, the double bond carbons, and the aliphatic chain carbons.[1] The specific chemical shifts will depend on the solvent used.

Q3: What are potential impurities that could be present in a synthetic batch of 3-ccPA 16:1?

A3: Potential impurities can arise from starting materials, side reactions, or degradation products. These may include:

  • Isomers: Positional or geometric isomers of the double bond.

  • Homologs: Fatty acid chains of different lengths.

  • Reaction byproducts: Unreacted starting materials or byproducts from the specific synthetic route used (e.g., from Wittig or Grignard reactions).[3][4][5]

  • Oxidation products: The double bond and allylic positions are susceptible to oxidation.

  • Residual solvents and reagents: Solvents or catalysts used during synthesis and purification.

Q4: How can I quantify the amount of 3-ccPA 16:1 in my sample?

A4: Quantitative analysis can be performed using HPLC with a suitable detector and a well-characterized reference standard. Quantitative NMR (qNMR) can also be used, often with an internal standard of known concentration.[1]

Section 2: Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of 3-ccPA 16:1.

HPLC and LC-MS Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Column contamination- Reduce sample concentration.- Adjust mobile phase pH to ensure the carboxylic acid groups are fully protonated or deprotonated.- Flush the column with a strong solvent.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Air bubbles in the system- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Degas the mobile phase and purge the pump.
Ghost Peaks - Contaminated mobile phase or injection solvent- Carryover from previous injections- Use high-purity solvents.- Implement a needle wash step between injections.
Low Signal Intensity in MS - Poor ionization efficiency- Ion suppression from matrix components- Optimize MS source parameters (e.g., spray voltage, gas flows).- Improve sample cleanup to remove interfering substances.
NMR Spectroscopy Troubleshooting
Problem Potential Cause Suggested Solution
Broad Peaks - Sample aggregation- Presence of paramagnetic impurities- Poor shimming- Use a different solvent or adjust the sample concentration.- Purify the sample to remove metal ions.- Re-shim the magnet.
Poor Signal-to-Noise Ratio - Low sample concentration- Insufficient number of scans- Increase the sample concentration if possible.- Increase the number of scans acquired.
Presence of Water Signal - Incomplete drying of sample or solvent- Use a deuterated solvent with low water content.- Apply a solvent suppression pulse sequence.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments in the quality control of 3-ccPA 16:1.

Purity Assessment by HPLC-CAD
  • Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.[6][7]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Nebulizer Gas: Nitrogen at 35 psi

Structural Confirmation by ¹H and ¹³C NMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-ccPA 16:1 in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

Molecular Weight Confirmation by LC-MS
  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described in Protocol 3.1.

  • MS Parameters (Negative Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 100-1000

Section 4: Data Presentation

This section provides tables to summarize quantitative data for easy comparison.

Table 1: HPLC Purity Analysis of 3-ccPA 16:1 Batches

Batch IDRetention Time (min)Peak Area (%)
Lot A18.298.5
Lot B18.395.2
Lot C18.299.1

Table 2: NMR Spectral Data for 3-ccPA 16:1 (in CDCl₃)

Proton TypeChemical Shift (ppm)Carbon TypeChemical Shift (ppm)
Olefinic CH~5.3Carboxyl C=O~175-180
CH₂ adjacent to C=O~2.3Olefinic C=C~128-132
Carboxymethyl CH₂~3.7Carboxymethyl C~52
Aliphatic (CH₂)n~1.2-1.6Aliphatic CH₂~22-34
Terminal CH₃~0.9Terminal CH₃~14

Note: The chemical shifts provided are approximate and can vary based on the specific instrument and solvent used.

Section 5: Visualizations

This section provides diagrams to illustrate key concepts.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis Synthesis Chemical Synthesis of 3-ccPA 16:1 Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC-CAD/MS for Purity Purification->HPLC NMR NMR for Structural Confirmation Purification->NMR MS MS for Molecular Weight Purification->MS signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Putative Receptor SecondMessenger Second Messenger Cascade Receptor->SecondMessenger Kinase Protein Kinase Activation SecondMessenger->Kinase TranscriptionFactor Transcription Factor Activation Kinase->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Biological Response Biological Response GeneExpression->Biological Response 3-ccPA_16_1 3-ccPA 16:1 3-ccPA_16_1->Receptor troubleshooting_logic node_action node_action start Problem with HPLC Analysis? peak_shape Poor Peak Shape? start->peak_shape retention_time Variable Retention Time? peak_shape->retention_time No action_peak_shape Check sample concentration Adjust mobile phase pH Flush column peak_shape->action_peak_shape Yes ghost_peaks Ghost Peaks? retention_time->ghost_peaks No action_retention_time Prepare fresh mobile phase Use column oven Degas mobile phase retention_time->action_retention_time Yes action_ghost_peaks Use high-purity solvents Implement needle wash ghost_peaks->action_ghost_peaks Yes

References

protocol for dissolving and handling Palmitoleoyl 3-carbacyclic Phosphatidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and use of Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:1).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (3-ccPA 16:1) is a synthetic analog of the naturally occurring lipid signaling molecule, lysophosphatidic acid (LPA).[1][2][3] It is characterized by a palmitoleoyl (16:1) fatty acid at the sn-1 position and a carbacyclic modification in the phosphate head group. This modification prevents the opening of the cyclic phosphate ring, making it resistant to degradation and a stable inhibitor of the enzyme autotaxin.[1][4]

Q2: What are the primary applications of this compound?

3-ccPA 16:1 is primarily used in cancer research. It has been shown to be a potent inhibitor of autotaxin, an enzyme implicated in cancer cell survival, growth, migration, and invasion.[1][5] Research has demonstrated its ability to inhibit the transcellular migration of cancer cells and reduce lung metastases in mouse models.[1] It is also used to study LPA signaling pathways.[2][3]

Q3: How should I store this compound?

For long-term stability, it is recommended to store the compound at -20°C.[1][6] Under these conditions, it is stable for at least two years.[1]

Q4: What is the appearance of this compound?

This compound is typically supplied as a crystalline solid.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in aqueous buffer. This compound has limited solubility in aqueous solutions.For aqueous buffers like PBS, solubility is low (a similar compound, Palmitoyl 3-ccPA, is soluble at 0.5 mg/mL in PBS, pH 7.2)[6]. It is recommended to first dissolve the compound in an organic solvent such as DMSO, ethanol, or DMF before making further dilutions in aqueous media.
Precipitation observed after adding to cell culture media. The final concentration of the organic solvent (e.g., DMSO) may be too high, or the compound's solubility limit in the media has been exceeded.Ensure the final concentration of the organic solvent in your cell culture media is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity and precipitation. Prepare a concentrated stock solution in the organic solvent and then dilute it stepwise into your media, ensuring thorough mixing at each step.
Inconsistent experimental results. Improper storage, repeated freeze-thaw cycles of stock solutions, or incomplete solubilization.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Before each use, ensure the compound is fully dissolved by vortexing the stock solution. Store all solutions as recommended.
Difficulty with in vivo administration. The compound's formulation may not be suitable for injection.For in vivo applications such as intraperitoneal or intravenous injections, a common formulation involves dissolving the compound in a mixture of DMSO and a surfactant like Tween 80, followed by dilution in saline. A typical ratio could be 10% DMSO, with Tween 80, and the remainder as saline. It is crucial to perform small-scale solubility tests first.

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol provides a general guideline for dissolving this compound. The choice of solvent will depend on the specific experimental requirements.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, 200 proof

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: Choose an appropriate solvent. For most in vitro cell-based assays, DMSO is a suitable choice.

  • Dissolution:

    • Carefully add a precise volume of the chosen solvent to the vial to achieve a desired stock concentration (e.g., 10 mM).

    • Recap the vial tightly and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • For immediate use, the stock solution can be kept at room temperature.

    • For short-term storage (up to one month), store the stock solution at -20°C.

    • For long-term storage (up to six months), store the stock solution at -80°C. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary
ParameterValueSource
Storage Temperature -20°C[1][6]
Stability ≥ 2 years at -20°C[1]
Appearance Crystalline Solid[6]
Solubility (Palmitoyl 3-ccPA) 0.5 mg/mL in PBS (pH 7.2)[6]
Suggested Solvents DMSO, Ethanol, DMF

Visualizations

Experimental Workflow for Dissolving and Handling

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use start Start: Receive Compound equilibrate Equilibrate Vial to Room Temperature start->equilibrate choose_solvent Select Appropriate Solvent (e.g., DMSO, Ethanol) equilibrate->choose_solvent add_solvent Add Solvent to Vial choose_solvent->add_solvent vortex Vortex Until Fully Dissolved add_solvent->vortex inspect Visually Inspect for Particulates vortex->inspect inspect->vortex Particulates Visible aliquot Aliquot into Single-Use Tubes inspect->aliquot Solution Clear store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use

Caption: Workflow for dissolving and handling this compound.

Signaling Pathway Inhibition

G cluster_pathway Simplified Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Produces LPAR LPA Receptors LPA->LPAR Activates Downstream Downstream Signaling (e.g., RhoA activation, Cell Migration) LPAR->Downstream Leads to ccPA Palmitoleoyl 3-carbacyclic Phosphatidic Acid ccPA->ATX Inhibits

Caption: Inhibition of the Autotaxin-LPA signaling axis by 3-ccPA.

References

Technical Support Center: Stability of Ascorbyl Palmitate in Lipid Nanoparticle Dispersions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ascorbyl palmitate (AP) in lipid nanoparticle dispersions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of ascorbyl palmitate in lipid nanoparticle dispersions?

A1: The stability of ascorbyl palmitate (AP) in lipid nanoparticle systems is primarily affected by:

  • Storage Temperature: Lower temperatures (e.g., 4°C) generally improve the chemical stability of AP compared to room temperature or elevated temperatures.[1][2][3]

  • Oxygen Exposure: AP is susceptible to oxidation. Flushing with nitrogen gas and storing in non-degassing conditions can enhance its stability.[1][3] The presence of dissolved oxygen in the formulation significantly influences its degradation.[4][5]

  • Light Exposure: Light can accelerate the degradation of AP.[4][5]

  • Formulation Composition: The choice of lipids and surfactants can impact AP stability.[1][3] For instance, AP is found to be more stable in nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) compared to nanoemulsions.[2]

  • Presence of Antioxidants: The addition of other antioxidants can improve the long-term chemical stability of AP.[1][3]

  • pH of the Dispersion: The pH of the aqueous phase can influence the rate of hydrolysis and oxidation. A slightly acidic pH (e.g., 4.0-4.5) is often used for AP formulations.[6][7]

  • Initial Concentration of AP: Higher concentrations of AP have been shown to reduce the extent of its degradation.[4]

Q2: What are the typical signs of ascorbyl palmitate degradation in my lipid nanoparticle dispersion?

A2: Degradation of ascorbyl palmitate can manifest in several ways:

  • Change in Color: The dispersion may develop a yellowish or brownish tint over time, indicating the formation of degradation products.

  • Decrease in AP Concentration: Quantitative analysis via methods like HPLC will show a reduction in the amount of intact AP.

  • Changes in Physical Properties: You might observe an increase in particle size or a change in the polydispersity index (PDI) of the nanoparticle dispersion over time.[8]

  • Loss of Antioxidant Activity: The overall antioxidant capacity of the formulation will decrease.

Q3: Which type of lipid nanoparticle provides better stability for ascorbyl palmitate: SLN or NLC?

A3: Both Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) have been shown to improve the chemical stability of ascorbyl palmitate compared to nanoemulsions.[2] NLCs, which have a less ordered lipid matrix, may offer advantages in terms of higher drug loading. Studies have shown that AP is most stable in both NLC and SLN formulations when stored at 4°C.[2] The solid matrix of both SLNs and NLCs provides better protection for labile compounds like AP from degradation.[9]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid degradation of Ascorbyl Palmitate (AP) observed within a short period. - High storage temperature.[1][2] - Exposure to oxygen and/or light.[4][5] - Incompatible formulation components (lipids, surfactants).[1] - Presence of metal ions that can catalyze oxidation.[10]- Store the dispersion at a lower temperature (4°C is often recommended).[1][2] - Prepare and store the formulation under an inert atmosphere (e.g., nitrogen).[1][3] Protect the dispersion from light by using amber-colored vials. - Screen different solid lipids and surfactants to find a more stabilizing combination. - Consider adding a chelating agent like EDTA to the aqueous phase to sequester metal ions.
Increase in particle size and/or polydispersity index (PDI) over time. - Physical instability of the lipid nanoparticles leading to aggregation. - Ostwald ripening, especially in nanoemulsions. - Degradation of AP might lead to changes in surface properties.- Optimize the surfactant concentration to ensure adequate stabilization of the nanoparticles. - Ensure the zeta potential of the nanoparticles is sufficiently high (generally > |-30 mV|) for electrostatic stabilization.[1] - For nanosuspensions, lyophilization with a cryoprotectant like trehalose can improve long-term physical stability.[8][11]
Low encapsulation efficiency of Ascorbyl Palmitate. - Poor solubility of AP in the lipid matrix at the preparation temperature. - Partitioning of AP into the external aqueous phase during preparation. - Use of an inappropriate preparation method.- Select a lipid in which AP has higher solubility. - Optimize the homogenization or sonication parameters (time, power) to facilitate efficient encapsulation. - Consider using a co-solvent for AP that is miscible with the lipid melt. - Evaluate different preparation techniques, such as high-pressure homogenization or microemulsion dilution.
Inconsistent results in AP quantification by HPLC. - Incomplete extraction of AP from the lipid nanoparticles. - Degradation of AP during sample preparation and analysis. - Issues with the HPLC method (e.g., mobile phase, column, detection wavelength).- Validate your extraction procedure to ensure complete recovery of AP from the nanoparticles. This may involve disrupting the nanoparticles with a suitable solvent. - Prepare samples immediately before analysis and keep them protected from light and heat. - Use a validated HPLC method specifically for AP in lipid-based formulations. Ensure the mobile phase is appropriate and the detection wavelength is optimal (around 245 nm).

Data Presentation

Table 1: Stability of Ascorbyl Palmitate in Different Lipid Nanoparticle Formulations

FormulationStorage Temperature (°C)Duration (days)Remaining Ascorbyl Palmitate (%)Reference
NLC49071.1 ± 1.4[2]
SLN49067.6 ± 2.9[2]
Nanoemulsion49055.2 ± 0.3[2]
NLC (with antioxidant & nitrogen)490> 85[1][3]
NLC (with antioxidant & nitrogen)2590> 85[1][3]
Nanosuspension (with Tween 80)490> 90[8]
Nanosuspension (with Tween 80)2590> 90[8]
Nanosuspension (with Tween 80)4090> 90[8]

Table 2: Physicochemical Properties of Ascorbyl Palmitate-Loaded Solid Lipid Nanoparticles

ParameterInitial ValueValue after 90 daysReference
Particle Size (nm)86.41 ± 0.3089.27 ± 0.86[6][12]
Polydispersity Index (PDI)~ 0.2~ 0.2[6][12]
Zeta Potential (mV)-12.20 ± 0.23-18.40 ± 0.29[6][12]
pH~ 4.0Not Reported[6][12]

Experimental Protocols

1. Preparation of Ascorbyl Palmitate-Loaded SLN/NLC by High-Pressure Homogenization

This protocol is a general guideline based on commonly used methods.[2][13]

  • Materials: Ascorbyl palmitate, solid lipid (e.g., glyceryl monostearate), liquid lipid for NLC (e.g., oleic acid), surfactant (e.g., Polysorbate 80), purified water.

  • Procedure:

    • Lipid Phase Preparation: Heat the solid lipid (and liquid lipid for NLC) to about 5-10°C above its melting point. Dissolve the ascorbyl palmitate in the molten lipid phase.

    • Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

    • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse pre-emulsion.

    • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 3 cycles at 500 bar).

    • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs or NLCs.

    • Storage: Store the dispersion in a tightly sealed container, protected from light, at the desired temperature (e.g., 4°C).

2. Quantification of Ascorbyl Palmitate by High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC method for the quantification of AP.[6][14]

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., LiChroCART® 250-4).[14]

    • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer such as 0.02 M NaH2PO4 at pH 2.5 (e.g., 85:5:10 v/v/v).[14]

    • Flow Rate: 0.6 - 1.0 mL/min.[14]

    • Detection Wavelength: 243-245 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh a sample of the lipid nanoparticle dispersion.

    • Disrupt the nanoparticles and extract the ascorbyl palmitate using a suitable solvent (e.g., methanol or a mixture of methanol and acetonitrile). This may require vortexing and sonication.

    • Centrifuge the sample to precipitate the lipid and other excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Quantification:

    • Prepare a calibration curve using standard solutions of ascorbyl palmitate of known concentrations.

    • Inject the prepared sample into the HPLC system.

    • Determine the concentration of ascorbyl palmitate in the sample by comparing the peak area with the calibration curve.

Visualizations

experimental_workflow cluster_preparation Nanoparticle Preparation cluster_analysis Stability Assessment prep1 Lipid Phase Preparation (Lipid + Ascorbyl Palmitate) prep3 Pre-emulsification (High-Speed Homogenization) prep1->prep3 prep2 Aqueous Phase Preparation (Water + Surfactant) prep2->prep3 prep4 High-Pressure Homogenization prep3->prep4 prep5 Cooling & Nanoparticle Formation prep4->prep5 analysis1 Storage at Different Conditions (Temperature, Light) prep5->analysis1 analysis2 Sample Collection at Time Points analysis1->analysis2 analysis3 HPLC Analysis (AP Quantification) analysis2->analysis3 analysis4 Particle Size & Zeta Potential Analysis analysis2->analysis4

Caption: Experimental workflow for the preparation and stability assessment of ascorbyl palmitate-loaded lipid nanoparticles.

degradation_pathway cluster_factors Degradation Factors AP Ascorbyl Palmitate (in Lipid Nanoparticle) Degraded_AP Degradation Products AP->Degraded_AP Oxygen Oxygen Oxygen->AP Light Light Light->AP High_Temp High Temperature High_Temp->AP Metal_Ions Metal Ions Metal_Ions->AP

Caption: Factors influencing the degradation of ascorbyl palmitate in lipid nanoparticle dispersions.

References

Validation & Comparative

A Comparative Analysis of Palmitoleoyl 3-carbacyclic Phosphatidic Acid and Lysophosphatidic Acid in RhoA Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Palmitoleoyl 3-carbacyclic Phosphatidic Acid (cPA) and Lysophosphatidic Acid (LPA) concerning their roles in the activation of the small GTPase RhoA, a critical regulator of cellular processes such as cell shape, motility, and contraction. This comparison is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting experiments in this signaling pathway.

Executive Summary

Lysophosphatidic acid (LPA) is a well-established bioactive lysophospholipid that potently activates RhoA through its G protein-coupled receptors (GPCRs), primarily by coupling to Gα12/13 subunits.[1] This activation triggers a signaling cascade that influences various cellular functions. In contrast, this compound (cPA), a synthetic analog of LPA, acts as an antagonist of LPA-induced RhoA activation. Experimental evidence demonstrates that cPA can completely inhibit the RhoA activation stimulated by LPA, suggesting its potential as a tool to probe LPA-RhoA signaling and as a therapeutic inhibitor of LPA-driven pathological processes.

Data Presentation: cPA versus LPA in RhoA Activation

The following table summarizes the contrasting effects of LPA and cPA on RhoA activation based on available experimental data. While direct dose-response comparisons in a single study are limited, the data clearly delineates their opposing roles.

FeatureLysophosphatidic Acid (LPA)This compound (cPA)
Effect on RhoA ActivatorInhibitor of LPA-induced activation
Mechanism of Action Binds to LPA receptors, leading to the activation of Gα12/13 and subsequent RhoA activation.Acts as an antagonist to LPA, preventing LPA-mediated RhoA activation.
Quantitative Data (Example) Induces a significant increase in GTP-bound RhoA, with activation detectable within seconds and peaking at several minutes in various cell lines.[1] For instance, a 2- to 3-fold increase in endothelial hyperpermeability, a RhoA-dependent process, has been observed.[2]In MM1 cells, Pal-cPA has been shown to completely inhibit LPA-induced RhoA activation.[3] Specific IC50 values for RhoA inhibition are not readily available in the reviewed literature.
Downstream Effects Promotes stress fiber formation, focal adhesion assembly, and cell migration.Inhibits LPA-induced cell migration and morphological changes.[3]

Signaling Pathways

The signaling pathways for LPA-induced RhoA activation and its inhibition by cPA are depicted below. LPA binds to its cell surface receptors, which then activate heterotrimeric G proteins of the Gα12/13 family. These G proteins, in turn, stimulate Rho guanine nucleotide exchange factors (RhoGEFs) that catalyze the exchange of GDP for GTP on RhoA, leading to its activation. Activated RhoA then engages downstream effectors like Rho-associated kinase (ROCK) to elicit cellular responses. cPA is proposed to interfere with this process at the receptor level, preventing the initial activation signal.

LPA_cPA_RhoA_Pathway cluster_lpa LPA-induced Activation cluster_cpa cPA-mediated Inhibition LPA LPA LPAR LPA Receptor LPA->LPAR Binds G1213 Gα12/13 LPAR->G1213 Activates RhoGEF RhoGEF G1213->RhoGEF Stimulates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Catalyzes GDP-GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates Cellular_Response_LPA Cellular Response (e.g., Stress Fiber Formation) ROCK->Cellular_Response_LPA cPA cPA LPAR_inhib LPA Receptor cPA->LPAR_inhib Antagonizes Inhibition X LPAR_inhib->Inhibition Inhibition->G1213

Fig. 1: LPA and cPA Signaling to RhoA.

Experimental Protocols

Two common methods for quantifying RhoA activation are the RhoA pull-down assay and the G-LISA® assay.

RhoA Pull-Down Assay

This assay is based on the principle that active, GTP-bound RhoA specifically binds to the Rho-binding domain (RBD) of its effector protein, Rhotekin.

Experimental Workflow:

RhoA_Pulldown_Workflow Start Cell Culture and Treatment (e.g., with LPA and/or cPA) Lysis Cell Lysis in Rho-friendly buffer Start->Lysis Incubation Incubation of Lysates with Rhotekin-RBD beads Lysis->Incubation Wash Wash beads to remove non-specifically bound proteins Incubation->Wash Elution Elute bound proteins (Active RhoA) Wash->Elution Analysis Western Blot Analysis using anti-RhoA antibody Elution->Analysis Quantification Quantify band intensity to determine relative RhoA activation Analysis->Quantification

Fig. 2: RhoA Pull-Down Assay Workflow.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Serum-starve the cells for several hours to reduce basal RhoA activity. Treat cells with LPA, cPA, or a combination for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with a lysis buffer containing inhibitors of proteases and phosphatases. The buffer should be optimized to maintain the GTP-bound state of RhoA.

  • Incubation with Rhotekin-RBD Beads: Clarify the cell lysates by centrifugation. Incubate the supernatants with agarose or magnetic beads conjugated to the Rhotekin-RBD.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove unbound proteins.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-RhoA antibody. A fraction of the total cell lysate should be run in parallel to determine the total RhoA levels.

  • Quantification: Use densitometry to quantify the amount of pulled-down RhoA and normalize it to the total RhoA in the corresponding lysate.

G-LISA® (GTPase ELISA) Assay

This is a 96-well plate-based assay that allows for a more high-throughput quantification of active RhoA.

Experimental Workflow:

GLISA_Workflow Start Cell Culture and Treatment (e.g., with LPA and/or cPA) Lysis Cell Lysis Start->Lysis Binding Add Lysates to Rhotekin-RBD coated 96-well plate Lysis->Binding Incubation Incubate to allow binding of active RhoA Binding->Incubation Wash Wash wells Incubation->Wash Primary_Ab Add primary anti-RhoA antibody Wash->Primary_Ab Secondary_Ab Add HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Add HRP substrate and measure absorbance or luminescence Secondary_Ab->Detection Analysis Analyze data to determine relative RhoA activation Detection->Analysis

Fig. 3: G-LISA® Assay Workflow.

Detailed Methodology:

  • Cell Culture and Treatment: As with the pull-down assay, culture and treat cells as required for the experiment.

  • Cell Lysis: Lyse cells using the manufacturer's provided lysis buffer.

  • Binding to Plate: Add the cell lysates to the wells of a 96-well plate that is pre-coated with the Rhotekin-RBD.

  • Incubation: Incubate the plate to allow the active RhoA in the lysates to bind to the RBD.

  • Washing: Wash the wells to remove unbound proteins.

  • Antibody Incubation: Add a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate and measure the resulting colorimetric or chemiluminescent signal using a plate reader. The signal intensity is proportional to the amount of active RhoA in the sample.

Conclusion

The opposing effects of LPA and this compound on RhoA activation provide researchers with valuable tools to dissect the intricacies of this signaling pathway. While LPA serves as a potent activator, cPA offers a means to specifically inhibit LPA-mediated RhoA signaling. The experimental protocols detailed in this guide provide a framework for quantifying these effects and furthering our understanding of their roles in both physiological and pathological contexts. Future research focusing on direct, quantitative comparisons of these two molecules will be invaluable for a more precise understanding of their interaction and for the development of targeted therapeutics.

References

Palmitoleoyl 3-carbacyclic Phosphatidic Acid: A Comparative Guide to its Validation as a Selective Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3ccPA 16:1) with other autotaxin inhibitors, supported by experimental data and detailed protocols. Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cancer progression, fibrosis, and inflammation, making ATX a significant therapeutic target.[1][2][3][4][5]

This compound is a synthetic analog of cyclic phosphatidic acid (cPA).[6][7][8] A key structural feature of 3ccPA is the replacement of an oxygen atom with a carbon atom in the cyclic phosphate ring, which confers resistance to enzymatic degradation.[9][10] This modification allows it to act as a stable and selective inhibitor of autotaxin.[6][9]

Comparative Analysis of Autotaxin Inhibitors

The landscape of autotaxin inhibitors is diverse, with compounds classified into different types based on their binding modes to the ATX enzyme.[11][12] These binding modes can influence the inhibitor's potency and selectivity. The primary types of inhibitors bind to the active site, the hydrophobic pocket, or an allosteric tunnel.[11][12]

This compound has been shown to be a moderately potent inhibitor of autotaxin with an IC50 value of 620 nM.[7][8] Carba analogs of cPA, including the palmitoleoyl form, are notable for their selectivity, as they do not exhibit significant agonist activity at LPA receptors.[6] This selectivity is a crucial attribute for a therapeutic agent, as it minimizes off-target effects.

Below is a table comparing the in vitro potency of this compound with other well-characterized autotaxin inhibitors.

InhibitorTypeTargetIC50 (nM)Substrate UsedReference
This compound (3ccPA 16:1)Not specified in resultsAutotaxin620Not specified in results[7][8]
PF-8380Type IAutotaxin1.7LPC[12]
GLPG1690 (Ziritaxestat)Not specified in resultsAutotaxinNot specified in resultsNot specified in results[4]
PAT-494Type IIAutotaxin20LPC[12]
PAT-352Type IIAutotaxin26LPC[12]
Cpd17Type IVAutotaxinNot specified in resultsLPC[13]

Experimental Protocols

The validation of autotaxin inhibitors relies on robust in vitro and in vivo assays. A commonly used method for determining the potency of ATX inhibitors is the Amplex Red assay.[14]

Amplex Red Assay for Autotaxin Inhibitor Potency

This assay measures the lysophospholipase D (lysoPLD) activity of autotaxin by quantifying the production of choline from the hydrolysis of lysophosphatidylcholine (LPC).

Materials:

  • Recombinant autotaxin

  • Lysophosphatidylcholine (LPC) (e.g., 16:0 LPC)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and MgCl2)

  • Test inhibitor (e.g., this compound)

  • Positive control inhibitor (e.g., GLPG1690)[14]

  • 96-well microplate

Procedure:

  • Prepare a solution of the test inhibitor at various concentrations.

  • In a 96-well plate, add the assay buffer, the test inhibitor (or vehicle control), and recombinant autotaxin.

  • Prepare a substrate-containing assay buffer by adding LPC to the assay buffer.[14]

  • Add the Amplex Red reagent, HRP, and choline oxidase to the substrate solution.

  • Initiate the enzymatic reaction by adding the substrate solution to the wells containing the autotaxin and inhibitor.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm at multiple time points.

  • Calculate the rate of the reaction for each inhibitor concentration.

  • Determine the IC50 value of the inhibitor by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.[14]

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential tools for understanding complex biological systems and experimental designs. The following sections provide Graphviz diagrams to illustrate the autotaxin signaling pathway and a typical experimental workflow for inhibitor validation.

Autotaxin-LPA Signaling Pathway

Autotaxin is a secreted enzyme that hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][3] LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6), on the cell surface.[2][3] This binding initiates a cascade of intracellular signaling events that regulate a variety of cellular responses, including cell proliferation, migration, and survival.[1][3]

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR Binding G_protein G Proteins LPAR->G_protein Activation cPA 3ccPA (Inhibitor) cPA->ATX Inhibition Downstream Downstream Signaling (e.g., Rho, PI3K, MAPK) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of 3ccPA.

Experimental Workflow for ATX Inhibitor Validation

The validation of a potential autotaxin inhibitor involves a series of steps, from initial screening to the determination of its potency. The following diagram outlines a typical workflow for an in vitro enzymatic assay.

ATX_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Autotaxin - Substrate (LPC) - Inhibitor (3ccPA) - Assay Buffer B Dispense Reagents into 96-well Plate A->B C Incubate at 37°C B->C D Measure Signal (e.g., Fluorescence) C->D E Calculate Reaction Rates D->E F Generate Dose-Response Curve E->F G Determine IC50 Value F->G

Caption: A generalized workflow for the in vitro validation of an autotaxin inhibitor.

Logical Relationship of ATX Inhibition

The inhibition of autotaxin by this compound disrupts the production of LPA, which in turn modulates downstream cellular effects that are often associated with disease progression.

Logical_Relationship ATX Autotaxin Activity LPA_Production LPA Production ATX->LPA_Production leads to Cellular_Effects Pro-tumorigenic & Pro-fibrotic Effects LPA_Production->Cellular_Effects promotes cPA 3ccPA (Inhibitor) cPA->ATX inhibits

Caption: The logical relationship between 3ccPA, autotaxin, and cellular outcomes.

References

Confirming the Cellular Targets of Carbacyclic Phosphatidic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Carbacyclic phosphatidic acid (cPA) analogs are synthetic, stabilized versions of cyclic phosphatidic acid, a naturally occurring bioactive lipid. These analogs have garnered significant interest in cellular biology and drug development due to their unique and often opposing effects compared to the well-known signaling lipid, lysophosphatidic acid (LPA). While structurally similar to LPA, carbacyclic cPA analogs exhibit distinct cellular activities, primarily by engaging different molecular targets. This guide provides a comparative analysis of the cellular targets of these analogs, supported by experimental data and detailed protocols for target validation.

Primary Cellular Targets and Comparative Activity

The biological effects of carbacyclic cPA analogs are largely dictated by their interactions with specific cellular proteins. Unlike LPA, which primarily signals through a family of G protein-coupled receptors (GPCRs), carbacyclic cPA analogs are potent inhibitors of the enzyme autotaxin (ATX). Some interactions with LPA receptors and other intracellular proteins have also been reported, often resulting in antagonistic or unique downstream signaling events.

Table 1: Comparative Activity of LPA and Carbacyclic cPA Analogs at Key Cellular Targets

TargetLysophosphatidic Acid (LPA)2-carba-cPA (2ccPA)3-carba-cPA (3ccPA)Citation(s)
Autotaxin (ATX) Product of ATX activityPotent InhibitorPotent Inhibitor[1][2]
LPA Receptors (LPA₁₋₆) AgonistWeak Agonist/AntagonistWeak/No Agonist Activity[1][3][4]
PPARγ Agonist (unsaturated species)Partial Agonist/AntagonistNot well characterized[5][6]
Phosphodiesterase 3B (PDE3B) No direct reported effectIndirectly leads to cAMP increaseNot well characterized[7]

Table 2: Comparison of Biological Outcomes

Cellular ProcessEffect of LPAEffect of Carbacyclic cPA AnalogsCitation(s)
Tumor Cell Invasion & Metastasis PromotesInhibits[1][3][8]
Cell Proliferation PromotesInhibits (in some cancer cells)[7][9]
Platelet Aggregation PromotesInhibits LPA-induced aggregation[3]
Actin Stress Fiber Formation InducesInduces[3][9]

Signaling Pathways and Experimental Workflows

The primary mechanism by which carbacyclic cPA analogs exert their anti-metastatic effects is through the inhibition of autotaxin, which in turn reduces the production of pro-invasive LPA.

LPA_Signaling_and_cPA_Analog_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA ATX->LPA Produces LPAR LPA Receptor (LPAR) LPA->LPAR Activates cPA_analog Carbacyclic cPA Analog cPA_analog->ATX Inhibits G_protein G Proteins LPAR->G_protein Activates Downstream Downstream Signaling (Rho, PLC, PI3K) G_protein->Downstream Response Cellular Responses (Invasion, Proliferation) Downstream->Response

Caption: Inhibition of the ATX-LPA signaling axis by carbacyclic cPA analogs.

The process of confirming these cellular targets involves a multi-step approach, beginning with in vitro biochemical assays and progressing to cell-based functional studies.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Target Engagement cluster_cellular Cell-Based Functional Validation Synthesis Synthesize Carbacyclic cPA Analogs ATX_Assay Autotaxin (ATX) Inhibition Assay Synthesis->ATX_Assay Receptor_Binding LPA Receptor Binding/Activity Assay Synthesis->Receptor_Binding Invasion_Assay Cell Invasion Assay (Transwell) ATX_Assay->Invasion_Assay Proliferation_Assay Cell Proliferation Assay Receptor_Binding->Proliferation_Assay Signaling_Assay Downstream Signaling (e.g., cAMP levels) Invasion_Assay->Signaling_Assay

Caption: Workflow for confirming cellular targets of carbacyclic cPA analogs.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon findings in target validation. Below are protocols for key experiments used to characterize the cellular targets of carbacyclic cPA analogs.

This assay quantifies the ability of a compound to inhibit the lysophospholipase D (LysoPLD) activity of autotaxin, which converts lysophosphatidylcholine (LPC) to LPA.

  • Reagents and Materials:

    • Recombinant human autotaxin (ATX)

    • LPC (e.g., 18:1 LPC) as a substrate

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.05% fatty acid-free Bovine Serum Albumin (BSA)

    • Carbacyclic cPA analogs (test inhibitors)

    • Quenching solution (e.g., acidic methanol)

    • LC-MS/MS system for LPA quantification

  • Procedure:

    • Prepare serial dilutions of the carbacyclic cPA analogs in the assay buffer.

    • In a 96-well plate, add 10 µL of the diluted analog solution to respective wells. Include wells for a positive control (ATX + substrate, no inhibitor) and a negative control (substrate only, no ATX).

    • Add 70 µL of assay buffer containing the LPC substrate to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of recombinant ATX to each well (except the negative control).

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 100 µL of quenching solution.

    • Analyze the amount of LPA produced in each well using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each analog concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay measures the activation of G protein-coupled receptors (like LPA receptors) by quantifying the binding of radiolabeled GTP analog, GTP[γ³⁵S], to G proteins upon receptor stimulation.[10]

  • Reagents and Materials:

    • Cell membranes prepared from cells overexpressing a specific LPA receptor subtype (e.g., LPA₁, LPA₂, LPA₃).

    • GTP[γ³⁵S] (radiolabeled)

    • GDP (non-radiolabeled)

    • Binding Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂

    • Test compounds (LPA as a positive control, carbacyclic cPA analogs)

    • Scintillation fluid and a scintillation counter

  • Procedure:

    • In a 96-well plate, combine cell membranes (5-10 µg protein), GDP (to a final concentration of ~10 µM), and the test compound at various concentrations.

    • Incubate for 15 minutes at 30°C to allow for ligand binding to the receptor.

    • Initiate the G protein binding reaction by adding GTP[γ³⁵S] (to a final concentration of ~0.1 nM).

    • Incubate for an additional 30-60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound GTP[γ³⁵S] from the unbound.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Data is expressed as a percentage of the maximal stimulation achieved with a saturating concentration of LPA. This allows for the determination of agonist (stimulation) or antagonist (inhibition of LPA-induced stimulation) activity.

This assay assesses the ability of cancer cells to migrate through a layer of extracellular matrix, mimicking the invasion step of metastasis, and is used to test the functional effects of ATX inhibition by carbacyclic cPA analogs.[1][3]

  • Reagents and Materials:

    • Transwell inserts with a porous membrane (e.g., 8 µm pores)

    • Matrigel or a similar basement membrane extract

    • Invasive cancer cell line (e.g., B16F10 melanoma, A2058 melanoma)

    • Cell culture medium (serum-free for the top chamber, chemoattractant in the bottom)

    • Carbacyclic cPA analogs, LPA

    • Fixing and staining reagents (e.g., methanol, crystal violet)

  • Procedure:

    • Coat the top surface of the Transwell insert membranes with a thin layer of Matrigel and allow it to solidify.

    • Harvest cancer cells and resuspend them in serum-free medium.

    • Pre-treat the cells with various concentrations of the carbacyclic cPA analog or vehicle control for 30 minutes.

    • Add the cell suspension to the upper chamber of the coated Transwell inserts.

    • Fill the lower chamber with medium containing a chemoattractant (e.g., LPA or fetal bovine serum) to stimulate invasion.

    • Incubate the plates for 12-48 hours (duration depends on the cell line) at 37°C in a CO₂ incubator.

    • After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.

    • Fix the cells that have invaded to the underside of the membrane with methanol.

    • Stain the fixed cells with crystal violet.

    • Elute the stain and measure the absorbance with a plate reader, or count the number of stained cells in several microscopic fields for each membrane.

    • Compare the number of invading cells in the analog-treated groups to the control group to determine the inhibitory effect.

References

Head-to-Head Comparison: Palmitoleoyl vs. Oleoyl 3-carbacyclic Phosphatidic Acid in Autotaxin Inhibition and Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, the inhibition of autotaxin (ATX), an enzyme pivotal in generating the signaling lipid lysophosphatidic acid (LPA), has emerged as a promising therapeutic strategy. Among the molecules designed to target this pathway, carbacyclic phosphatidic acid analogs have shown significant potential. This guide provides a detailed head-to-head comparison of two such analogs: Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:1) and Oleoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 18:1).

Both molecules are stabilized analogs of cyclic phosphatidic acid (cPA), where the replacement of an oxygen atom with a carbon in the cyclic phosphate ring prevents hydrolysis and conversion to LPA. This structural modification confers stability and enhances their inhibitory effects. While both compounds are potent inhibitors of autotaxin and have demonstrated efficacy in blocking cancer cell migration and metastasis, their performance exhibits subtle but significant differences, largely attributable to the nature of their fatty acid chains.

Quantitative Data Summary

The following table summarizes the key performance data for Palmitoleoyl and Oleoyl 3-carbacyclic Phosphatidic Acid based on seminal studies in the field.

ParameterPalmitoleoyl 3-carbacyclic PA (16:1)Oleoyl 3-carbacyclic PA (18:1)Reference
Autotaxin Inhibition (IC50) 620 nMNot explicitly quantified in the same direct comparison, but noted as a potent inhibitor.[1]
Inhibition of MM1 Cell Transcellular Migration (at 25 µM, LPA-induced) 99.9%99.9%[2]
Inhibition of MM1 Cell Transcellular Migration (at 25 µM, FBS-induced) 86.9%90.1%[2]

Key Performance Insights

Both Palmitoleoyl and Oleoyl 3-carbacyclic Phosphatidic Acid are highly effective inhibitors of autotaxin and cancer cell migration. The data indicates that both compounds almost completely block LPA-induced transcellular migration of MM1 melanoma cells at a concentration of 25 µM.[2] However, in a more complex biological milieu stimulated by fetal bovine serum (FBS), the oleoyl (18:1) analog demonstrates slightly greater inhibitory activity.[2] The study by Uchiyama et al. (2007) suggests that carbacyclic cPA derivatives with unsaturated fatty acids, such as oleic acid, are generally more potent in inhibiting transcellular tumor cell migration than their saturated counterparts.[2]

The Baker et al. (2006) study established that 3-carba analogs of cPA, including the 16:1 and 18:1 forms, are potent inhibitors of ATX.[1] While a specific IC50 value for the oleoyl analog was not provided in a direct comparative context in the readily available literature, its potent activity was highlighted.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the inhibitory activity of these compounds.

Autotaxin-LPA Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPAR) LPA->LPAR Downstream Downstream Signaling (e.g., RhoA activation) LPAR->Downstream Migration Cell Migration & Metastasis Downstream->Migration Inhibitor Palmitoleoyl or Oleoyl 3-carbacyclic PA Inhibitor->ATX

Figure 1. Inhibition of the Autotaxin-LPA signaling pathway by carbacyclic phosphatidic acid analogs.

Experimental Workflow cluster_0 Autotaxin Inhibition Assay cluster_1 Transcellular Migration Assay ATX_exp 1. Incubate recombinant ATX with substrate (e.g., FS-3) and inhibitor. Measure_ATX 2. Measure fluorescence to determine enzyme activity. ATX_exp->Measure_ATX IC50_calc 3. Calculate IC50 value. Measure_ATX->IC50_calc Cell_prep 1. Culture MM1 cells and mesothelial cell monolayer. Assay_setup 2. Seed MM1 cells on monolayer with chemoattractant (LPA or FBS) and inhibitor in the lower chamber. Cell_prep->Assay_setup Incubate 3. Incubate to allow for migration. Assay_setup->Incubate Quantify 4. Stain and count migrated cells. Incubate->Quantify

Figure 2. Generalized experimental workflows for assessing inhibitor performance.

Experimental Protocols

Autotaxin Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on the methodology described by Baker et al. (2006).[1]

Materials:

  • Recombinant autotaxin (ATX)

  • Fluorogenic substrate FS-3 (Amplex Red-coupled substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA

  • This compound and Oleoyl 3-carbacyclic Phosphatidic Acid

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the inhibitors in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of the inhibitors to the wells.

  • Add the recombinant ATX to each well to a final concentration that yields a robust signal.

  • Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate FS-3 to a final concentration of 1 µM.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

  • Continue to monitor the fluorescence at regular intervals for a set period (e.g., 60 minutes).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Transcellular Migration Assay

This protocol is a generalized procedure based on the methodology described by Uchiyama et al. (2007).[2]

Materials:

  • MM1 human melanoma cells

  • Human peritoneal mesothelial cells

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Chemoattractants: Lysophosphatidic acid (LPA) and FBS

  • This compound and Oleoyl 3-carbacyclic Phosphatidic Acid

  • Calcein-AM (for cell staining)

  • Fluorescence microscope

Procedure:

  • Culture a monolayer of human peritoneal mesothelial cells on the underside of the Transwell insert membrane.

  • Label the MM1 melanoma cells with Calcein-AM.

  • In the lower chamber of the 24-well plate, add the cell culture medium containing the chemoattractant (LPA or FBS) and the desired concentration of the inhibitor.

  • Place the Transwell insert with the mesothelial cell monolayer into the well.

  • Seed the Calcein-AM labeled MM1 cells onto the top of the mesothelial cell monolayer in the upper chamber.

  • Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for migration (e.g., 24 hours).

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Observe the migrated cells on the lower surface of the membrane using a fluorescence microscope.

  • Quantify the number of migrated cells by counting the fluorescent cells in several random fields of view.

  • Express the results as a percentage of the migration observed in the control (without inhibitor).

Conclusion

Both Palmitoleoyl and Oleoyl 3-carbacyclic Phosphatidic Acid are potent inhibitors of autotaxin and cancer cell migration. The available data suggests that the oleoyl analog may have a slight advantage in inhibiting cell migration in a complex biological environment, likely due to its unsaturated fatty acid chain.[2] The selection of one compound over the other may depend on the specific experimental context and desired therapeutic profile. Further head-to-head studies quantifying the IC50 values for autotaxin inhibition under identical conditions would be beneficial for a more definitive comparison.

References

Phosphatidic Acid: A Comparative Analysis of its Effects on Performance and Body Composition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phosphatidic acid's (PA) effects on athletic performance and body composition against other common ergogenic aids. The information is supported by experimental data from human clinical trials to inform research and development in the field of sports nutrition and supplementation.

Abstract

Phosphatidic acid is a phospholipid that has garnered attention for its potential to enhance skeletal muscle hypertrophy and strength gains when combined with resistance training. The primary mechanism of action is believed to be the stimulation of the mechanistic target of rapamycin (mTOR) signaling pathway, a key regulator of muscle protein synthesis. Clinical studies have investigated the efficacy of PA supplementation, yielding mixed results. This guide synthesizes the available evidence, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing the proposed signaling pathway.

Phosphatidic Acid vs. Placebo: A Review of Human Clinical Trials

The ergogenic effects of phosphatidic acid have been examined in several randomized controlled trials. The evidence for its efficacy is varied, with some studies demonstrating significant improvements in lean body mass and strength, while others report no significant differences compared to a placebo.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from prominent studies investigating the effects of phosphatidic acid supplementation in conjunction with a resistance training program.

Table 1: Effects of Phosphatidic Acid on Body Composition

StudyParticipant GroupDosageDurationChange in Lean Body Mass (PA Group)Change in Lean Body Mass (Placebo Group)Change in Muscle Cross-Sectional Area/Thickness (PA Group)Change in Muscle Cross-Sectional Area/Thickness (Placebo Group)
Hoffman et al. (2012)[1][2]16 resistance-trained men750 mg/day8 weeks+2.6%+0.1%Not reportedNot reported
Joy et al. (2014)[3][4]28 resistance-trained men750 mg/day8 weeks+2.4 kg+1.2 kg+1.0 cm² (Rectus Femoris CSA)+0.61 cm² (Rectus Femoris CSA)
Escalante et al. (2016)18 resistance-trained men750 mg/day (in a multi-ingredient supplement)8 weeksSignificant increase vs. placeboNot specifiedNot specifiedNot specified
Andre et al. (2016)[5][6]28 resistance-trained men250 mg/day or 375 mg/day8 weeksNo significant difference vs. placeboNo significant difference vs. PA groupsNo significant difference vs. placebo (RF CSA)No significant difference vs. PA groups (RF CSA)

Table 2: Effects of Phosphatidic Acid on Strength Performance

StudyParticipant GroupDosageDurationChange in Lower Body Strength (PA Group)Change in Lower Body Strength (Placebo Group)Change in Upper Body Strength (PA Group)Change in Upper Body Strength (Placebo Group)
Hoffman et al. (2012)[1][2]16 resistance-trained men750 mg/day8 weeks+12.7% (Squat 1-RM)+9.3% (Squat 1-RM)Not specifiedNot specified
Joy et al. (2014)[3][4]28 resistance-trained men750 mg/day8 weeks+52.0 kg (Leg Press 1-RM)+32.5 kg (Leg Press 1-RM)Not specifiedNot specified
Escalante et al. (2016)[7]18 resistance-trained men750 mg/day (in a multi-ingredient supplement)8 weeksSignificant increase vs. placebo (Leg Press 1-RM)Not specifiedSignificant increase vs. placebo (Bench Press 1-RM)Not specified
Andre et al. (2016)[5][6]28 resistance-trained men250 mg/day or 375 mg/day8 weeksNo significant difference vs. placebo (Leg Press 1-RM)No significant difference vs. PA groups (Leg Press 1-RM)Not applicableNot applicable

Comparison with Other Ergogenic Aids

While direct head-to-head clinical trials are limited, this section provides a comparative overview of phosphatidic acid against other well-established supplements for muscle growth and performance.

Creatine Monohydrate

Creatine is one of the most extensively researched supplements, consistently demonstrating improvements in strength, power output, and lean body mass. Its primary mechanism involves increasing phosphocreatine stores in the muscle, facilitating rapid ATP regeneration during high-intensity exercise.

Whey Protein

Whey protein is a high-quality protein source that provides essential amino acids, particularly leucine, which are potent stimulators of muscle protein synthesis. Supplementation with whey protein, especially post-exercise, has been shown to augment the effects of resistance training on muscle hypertrophy. Interestingly, some rodent studies suggest that co-ingestion of phosphatidic acid and whey protein might not be synergistic and could potentially interfere with each other's anabolic effects, though this has not been confirmed in humans.[1]

Beta-Hydroxy-Beta-Methylbutyrate (HMB)

HMB, a metabolite of the amino acid leucine, is purported to have anti-catabolic effects, reducing muscle protein breakdown. Some studies, like the one by Escalante et al. (2016), have included HMB in a multi-ingredient supplement with phosphatidic acid, making it difficult to isolate the effects of PA alone.[7]

Experimental Protocols

Key Clinical Trial Methodologies
  • Hoffman et al. (2012):

    • Participants: 16 resistance-trained men.[1]

    • Design: Randomized, double-blind, placebo-controlled.[2]

    • Supplementation: 750 mg of soy-derived phosphatidic acid or placebo daily for 8 weeks.[1]

    • Resistance Training Program: A 4-day per week split routine consisting of upper and lower body workouts.

    • Primary Outcomes: 1-repetition maximum (1-RM) squat and bench press, and lean body mass assessed by dual-energy x-ray absorptiometry (DXA).[2]

  • Joy et al. (2014):

    • Participants: 28 resistance-trained men.[3]

    • Design: Randomized, double-blind, placebo-controlled.[3]

    • Supplementation: 750 mg of soy-derived phosphatidic acid or placebo daily for 8 weeks.[3]

    • Resistance Training Program: An 8-week periodized program with two hypertrophy-focused and one strength-focused session per week.[3]

    • Primary Outcomes: Lean body mass (DXA), muscle cross-sectional area of the rectus femoris (ultrasound), and 1-RM leg press.[3]

  • Escalante et al. (2016):

    • Participants: 18 healthy strength-trained males.[7]

    • Design: Randomized, double-blind, placebo-controlled.[7]

    • Supplementation: A multi-ingredient supplement containing 750 mg of phosphatidic acid, L-Leucine, Beta-Hydroxy-Beta-Methylbutyrate (HMB), and Vitamin D3, or a placebo for 8 weeks.[7]

    • Resistance Training Program: A 3-day per week undulating resistance training protocol.[7]

    • Primary Outcomes: 1-RM leg press and bench press strength, and lean body mass.[7]

  • Andre et al. (2016):

    • Participants: 28 resistance-trained men.[5][6]

    • Design: Randomized, double-blind, placebo-controlled.[5]

    • Supplementation: 250 mg of PA, 375 mg of PA, or placebo daily for 8 weeks.[5][6]

    • Resistance Training Program: An 8-week resistance training program.[5]

    • Primary Outcomes: Lean body mass, rectus femoris cross-sectional area, and lower-body strength.[5][6]

Signaling Pathways and Experimental Workflows

Phosphatidic Acid and the mTOR Signaling Pathway

Resistance exercise and phosphatidic acid are both known to activate the mTOR pathway, a central regulator of muscle protein synthesis. The diagram below illustrates the proposed mechanism.

mTOR_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell Resistance Exercise Resistance Exercise Mechanical Stress Mechanical Stress Resistance Exercise->Mechanical Stress Phosphatidic Acid (Supplement) Phosphatidic Acid (Supplement) PA (from Supplement) PA (from Supplement) Phosphatidic Acid (Supplement)->PA (from Supplement) PA (Endogenous) PA (Endogenous) Mechanical Stress->PA (Endogenous) Activates PLD/DGK mTORC1 mTORC1 PA (Endogenous)->mTORC1 Direct Binding S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits Inhibition Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy PA (from Supplement)->mTORC1 Direct Binding Experimental_Workflow cluster_protocol Experimental Protocol A Participant Recruitment (Resistance-Trained Individuals) B Baseline Testing (Body Composition, Strength) A->B C Randomization B->C D1 Phosphatidic Acid Group C->D1 Supplement D2 Placebo Group C->D2 Placebo E 8-Week Resistance Training Program D1->E D2->E F Post-Intervention Testing (Body Composition, Strength) E->F G Data Analysis F->G

References

A Researcher's Guide to In Silico Screening for Novel Palmitoyl Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification of novel protein palmitoyl substrates is a critical step in understanding cellular signaling and developing targeted therapeutics. This guide provides a comprehensive comparison of leading in silico screening tools, supported by experimental validation protocols and an exploration of palmitoylation's role in key signaling pathways.

Protein palmitoylation, the reversible post-translational modification where a 16-carbon palmitate is attached to a cysteine residue, plays a pivotal role in regulating protein trafficking, localization, stability, and protein-protein interactions. Given the dynamic and often transient nature of this modification, identifying palmitoylated proteins can be challenging. In silico screening methods offer a powerful and efficient first step to predict potential palmitoylation sites, thereby narrowing down candidates for experimental validation.

Comparison of In Silico Palmitoylation Prediction Tools

A variety of computational tools have been developed to predict palmitoylation sites based on protein sequence and other features. These tools employ different algorithms, primarily machine learning models, to distinguish between palmitoylated and non-palmitoylated cysteines. Below is a comparative overview of some of the most commonly used predictors.

ToolUnderlying Algorithm/MethodKey Features ConsideredReported Performance Metrics (Accuracy, Sensitivity, Specificity, MCC)
CSS-Palm Clustering and Scoring Strategy (CSS)Amino acid sequence patterns around the cysteine residue.Version 1.0: Sn: 82.16%, Sp: 83.17%[1]; Version 2.0 showed significant improvement.[2]
NBA-Palm Naïve Bayes AlgorithmAmino acid sequence flanking the cysteine residue.[3]Accuracy: ~86.7%, MCC: 0.548 on their new dataset.[3]
PalmPred Support Vector Machine (SVM)Position-Specific Scoring Matrix (PSSM) from PSI-BLAST, capturing evolutionary conservation.[4]Accuracy: 91.98%, Sn: 79.23%, Sp: 94.30%, MCC: 0.71.[4]
GPS-Palm Deep Learning (Parallel Convolutional Neural Networks)Integrates a wide range of features including sequence similarity, amino acid composition, physicochemical properties, and structural information.AUC: 0.855, showing significant improvement over other tools on their benchmark dataset.
RFCM-PALM Random Forest (RF) Classifier-based Consensus StrategyPhysicochemical features from the AAIndex dataset, optimized using K-Best features and a genetic algorithm.[5]AUC: ~80%, with an average accuracy improvement of 10% on their hold-out set compared to other methods.[5]
PPWMs Position Weight Matrices (PWMs) and SVMSequence information encoded by PWMs, with options to include structural information like accessible surface area (ASA) and secondary structure (SS).[6]AUC: 0.9472 for S-palmitoylation sites on their dataset.[6]

Note: Performance metrics can vary depending on the dataset used for training and testing. Direct comparison is most accurate when tools are evaluated on the same benchmark dataset.

Experimental Validation of In Silico Predictions

Following in silico prediction, experimental validation is crucial to confirm protein palmitoylation. Two widely used methods are the Acyl-Biotinyl Exchange (ABE) assay and the Acyl-Resin Assisted Capture (Acyl-RAC) assay.

Acyl-Biotinyl Exchange (ABE) Assay

The ABE assay is a three-step chemical method to specifically label palmitoylated cysteines with biotin.[7]

Experimental Protocol: Acyl-Biotinyl Exchange (ABE) Assay

  • Lysis and Blocking of Free Thiols:

    • Lyse cells or tissues in a buffer containing a thiol-blocking agent, typically N-ethylmaleimide (NEM), to irreversibly block all free cysteine residues.[8]

    • Incubate the lysate to ensure complete blocking of non-palmitoylated cysteines.

  • Thioester Cleavage:

    • Treat the lysate with a neutral hydroxylamine (HAM) solution. This specifically cleaves the thioester bond linking the palmitate to the cysteine, exposing a free thiol group only on previously palmitoylated residues.[8] A parallel sample treated without HAM serves as a negative control.

  • Biotinylation of Newly Exposed Thiols:

    • Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent, such as biotin-BMCC or biotin-HPDP.[7][8]

  • Affinity Purification and Detection:

    • Capture the biotinylated proteins using streptavidin-agarose beads.

    • Elute the captured proteins and analyze them by western blotting using an antibody specific to the protein of interest. An enriched signal in the HAM-treated sample compared to the control indicates palmitoylation.

Acyl-Resin Assisted Capture (Acyl-RAC) Assay

The Acyl-RAC assay is an alternative method that directly captures proteins with newly exposed thiols onto a resin.[9][10]

Experimental Protocol: Acyl-Resin Assisted Capture (Acyl-RAC) Assay

  • Lysis and Blocking of Free Thiols:

    • Similar to the ABE assay, lyse cells or tissues in a buffer containing a thiol-blocking agent like NEM to block all free cysteines.[11][12]

  • Thioester Cleavage and Capture:

    • Incubate the lysate with a neutral hydroxylamine (HAM) solution to cleave the palmitoyl-cysteine thioester bonds.[9][10]

    • Simultaneously, incubate with a thiopropyl sepharose resin. The newly exposed thiol groups will covalently bind to the resin. A control sample without HAM is processed in parallel.[11][12]

  • Washing and Elution:

    • Thoroughly wash the resin to remove non-specifically bound proteins.

    • Elute the captured proteins from the resin using a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol.[11]

  • Detection:

    • Analyze the eluted proteins by western blotting with an antibody against the protein of interest. A stronger signal in the HAM-treated sample indicates palmitoylation.

The Role of Palmitoylation in Key Signaling Pathways

In silico screening and experimental validation are powerful tools to identify novel palmitoylated proteins that may play crucial roles in various signaling pathways. Below are examples of how palmitoylation regulates key cellular processes.

GPCR Signaling Pathway

G protein-coupled receptors (GPCRs) and their associated G proteins are critical components of signal transduction. Palmitoylation of both GPCRs and Gα subunits is essential for their proper localization and function.[13][14][15] Palmitoylation of Gα subunits, such as Gαq, Gαs, and Gαi2, by DHHC3 and DHHC7 enzymes, anchors them to the plasma membrane, facilitating their interaction with GPCRs and downstream effectors.[13][14][15]

GPCR_Palmitoylation GPCR GPCR G_alpha (palmitoylated) GPCR->G_alpha 2. GDP/GTP Exchange G_beta_gamma Gβγ Effector Effector Protein G_alpha->Effector 3. Signaling Ligand Ligand Ligand->GPCR DHHC DHHC3/7 (Golgi) G_alpha_unpalm (unpalmitoylated) DHHC->G_alpha_unpalm Palmitoylation G_alpha_unpalm->G_alpha Membrane Targeting Wnt_Palmitoylation Frizzled Frizzled (palmitoylated) Dishevelled Dishevelled Frizzled->Dishevelled 2. Recruitment LRP5_6 LRP5/6 Wnt Wnt Wnt->Frizzled 1. Binding Wnt->LRP5_6 Beta_catenin_destruction β-catenin Destruction Complex Dishevelled->Beta_catenin_destruction 3. Inhibition Beta_catenin β-catenin Gene_transcription Gene Transcription Beta_catenin->Gene_transcription 4. Activation zDHHC5 zDHHC5 Frizzled_unpalm Frizzled (unpalmitoylated) zDHHC5->Frizzled_unpalm Palmitoylation Frizzled_unpalm->Frizzled Membrane Localization & Function Synaptic_Plasticity_Palmitoylation cluster_postsynaptic Postsynaptic Terminal PSD95_palm PSD-95 (palmitoylated) AMPAR AMPA Receptor PSD95_palm->AMPAR Stabilization at PSD NMDA NMDA Receptor PSD95_palm->NMDA PPT1 PPT1 (depalmitoylating enzyme) PSD95_palm->PPT1 Depalmitoylation LTP Long-Term Potentiation (LTP) PSD95_palm->LTP PSD Postsynaptic Density (PSD) DHHC2 DHHC2 PSD95_unpalm PSD-95 (unpalmitoylated) DHHC2->PSD95_unpalm Palmitoylation PPT1->PSD95_unpalm PSD95_unpalm->PSD95_palm PSD Targeting LTD Long-Term Depression (LTD) PSD95_unpalm->LTD Synaptic_activity Synaptic Activity Synaptic_activity->DHHC2 regulates Synaptic_activity->PPT1 regulates

References

Safety Operating Guide

Personal protective equipment for handling Palmitoleoyl 3-carbacyclic Phosphatidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Palmitoleoyl 3-carbacyclic Phosphatidic Acid. Adherence to these procedural steps is essential for ensuring laboratory safety and proper chemical management.

Understanding the Substance and Associated Hazards

This compound is a cyclic lysophosphatidic acid (LPA) analog. While a Safety Data Sheet (SDS) for the closely related "Palmitoyl 3-carbacyclic Phosphatidic Acid" suggests the substance is not classified as hazardous and does not require specific personal protective equipment, it is imperative to handle all research chemicals with a degree of caution.[1] General safety protocols for handling acidic lipids should be followed to minimize any potential risks.

General Handling Precautions:

  • Avoid contact with skin and eyes.[2]

  • Use in a well-ventilated area or under a fume hood to avoid inhalation of any potential aerosols.[3]

  • Wash hands thoroughly after handling.[2]

  • Facilities should be equipped with an eyewash station and a safety shower.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on general best practices for handling acidic and lipid-based chemical compounds.

Scenario Required PPE Justification
Small-Scale Handling (e.g., preparing solutions, aliquoting) - Nitrile or butyl rubber gloves- Safety glasses with side shields or safety goggles- Laboratory coatTo prevent skin and eye contact from minor splashes or spills.[3][4]
Large-Scale Handling or Operations with Splash Potential - Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Chemical-resistant lab coat or apronTo provide a higher level of protection for the skin and face in situations with an increased risk of significant splashes.[3][5]
Cleaning Spills - Chemical-resistant gloves- Safety goggles- Lab coat- Appropriate respiratory protection if aerosols are generatedTo ensure protection during cleanup of potentially hazardous material.

Operational and Disposal Plans

Proper handling and disposal are critical for laboratory safety and environmental responsibility.

Storage and Handling:

  • As a powder: Saturated lipids are generally stable as powders and should be stored in a glass container with a Teflon closure at ≤ -16°C.[6] Before use, allow the container to reach room temperature before opening to prevent condensation.[6][7]

  • In organic solvent: Unsaturated lipids are best dissolved in a suitable organic solvent and stored in a glass container with a Teflon-lined closure at -20°C ± 4°C, layered with an inert gas like argon or nitrogen.[6][7] Avoid using plastic containers for storage in organic solvents to prevent leaching of impurities.[6][7]

  • Aqueous suspensions: Phospholipids should not be stored for extended periods as aqueous suspensions due to the risk of hydrolysis.[6][7]

Disposal Plan:

The disposal of this compound and its containers must be in accordance with local, state, and federal regulations.

Waste Type Disposal Procedure
Unused Chemical - Collect in a designated, labeled, and sealed container for chemical waste.- Do not mix with other waste streams unless compatibility is confirmed.- Arrange for pickup by a licensed hazardous waste disposal service.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated hazardous waste container.- Ensure the container is properly labeled with the chemical name.
Empty Containers - Rinse thoroughly with a suitable solvent.- Dispose of the rinsate as chemical waste.- Deface the label before disposing of the container in regular laboratory glass or plastic recycling, as appropriate.
Aqueous Solutions - For small quantities of non-toxic aqueous solutions, the pH may be adjusted to between 5.0 and 12.5 for drain disposal, if local regulations permit.[8] However, given the nature of this research chemical, it is recommended to collect all aqueous waste containing this compound for chemical waste disposal.

Visual Workflow and Emergency Protocols

Safe Handling Workflow:

The following diagram illustrates the standard workflow for safely handling this compound.

Safe Handling Workflow prep Preparation - Review SDS & SOP - Don appropriate PPE handling Handling - Work in a well-ventilated area - Use appropriate labware prep->handling storage Storage - Store at recommended temperature - Use appropriate containers handling->storage disposal Disposal - Segregate waste - Label waste containers handling->disposal cleanup Cleanup - Decontaminate work surfaces - Remove PPE and wash hands handling->cleanup storage->handling disposal->cleanup

Caption: Standard operating procedure for handling this compound.

Emergency Response for Spills:

This diagram outlines the immediate steps to take in the event of a spill.

Emergency Spill Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor & Safety Officer evacuate->notify ppe Don Additional PPE if Safe to do so notify->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean Up Spill Following Protocol contain->cleanup dispose Dispose of Waste as Hazardous cleanup->dispose

Caption: Immediate actions to be taken in the event of a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.